molecular formula C16H24O9 B1227630 7-Deoxyloganic acid CAS No. 22487-36-1

7-Deoxyloganic acid

Cat. No.: B1227630
CAS No.: 22487-36-1
M. Wt: 360.36 g/mol
InChI Key: DSXFHNSGLYXPNG-KSHGEEOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deoxyloganic acid (CAS 22487-36-1) is an iridoid monoterpene that serves as a pivotal biosynthetic intermediate in the pathways of numerous high-value plant specialized metabolites . With a molecular formula of C16H24O9 and a molecular weight of 360.36 g/mol, this compound is an essential reference standard for researchers in plant biochemistry and metabolic engineering . Its primary research value lies in its role as the direct precursor to loganic acid, a reaction catalyzed by the cytochrome P450 enzyme this compound hydroxylase (7-DLH or CYP72A) . Loganic acid is subsequently metabolized into secologanin, the universal monoterpene precursor for the vast family of Monoterpenoid Indole Alkaloids (MIAs) . This positions this compound as a critical node in the biosynthesis of famed anticancer drugs such as vinblastine and vincristine from Catharanthus roseus , as well as camptothecin from Camptotheca acuminata . Furthermore, it is a key intermediate in the formation of oleoside-type secoiridoids, like oleuropein, which are exclusive to the Oleaceae family . Research into the spatial organization of this pathway in plants reveals that the biosynthesis up to this compound occurs in the internal phloem-associated parenchyma (IPAP) cells, making it a subject of interest in studies of metabolic compartmentalization and transport . This product is provided for research applications only, including but not limited to: enzymatic activity assays, metabolic pathway mapping, gene function validation via Virus-Induced Gene Silencing (VIGS), and efforts to engineer the production of iridoids and MIAs in heterologous systems like yeast . It is strictly for laboratory research use and is not intended for human, veterinary, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7+,9+,10+,11+,12-,13+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXFHNSGLYXPNG-YDYVGBNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945163
Record name Deoxyloganic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22487-36-1
Record name Deoxyloganic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22487-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyloganic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DEOXYLOGANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ67QWR9D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The 7-Deoxyloganic Acid Biosynthesis Pathway: A Core Component of Iridoid and Monoterpenoid Indole Alkaloid Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 7-deoxyloganic acid biosynthesis pathway, a critical route in the production of valuable iridoids and the downstream synthesis of medicinally important monoterpenoid indole alkaloids (MIAs) in plant species such as Catharanthus roseus (Madagascar periwinkle). This document details the enzymatic steps, intermediate compounds, and relevant quantitative data, alongside experimental protocols for pathway investigation.

Introduction to the this compound Pathway

The biosynthesis of this compound is a pivotal branch of the broader seco-iridoid pathway, which originates from the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the formation of the iridoid scaffold, a cyclopentanoterpene structure that is a precursor to a vast array of bioactive plant secondary metabolites. In medicinal plants like Catharanthus roseus, this compound is a key intermediate en route to the production of loganic acid and subsequently secologanin, the latter being a crucial precursor for the synthesis of complex MIAs such as vinblastine and vincristine, which are potent anti-cancer agents. The initial stages of this pathway, leading to the formation of this compound, are primarily localized within the internal phloem-associated parenchyma (IPAP) cells of the leaves, while the subsequent conversion to secologanin occurs in the leaf epidermis.

The Biosynthetic Pathway: From Geraniol to this compound

The synthesis of this compound from the monoterpene geraniol involves a series of enzymatic reactions, including oxidation, cyclization, and glycosylation. The key enzymes and intermediates are outlined below.

Pathway Overview

The pathway commences with geraniol, which is derived from geranyl diphosphate (GPP). A sequence of enzymatic modifications converts geraniol into the iridoid scaffold, which is then further processed to yield this compound.

7-Deoxyloganic_Acid_Biosynthesis cluster_enzymes Enzymes Geraniol Geraniol 10-Hydroxygeraniol 10-Hydroxygeraniol Geraniol->10-Hydroxygeraniol G10H (CYP76B6) 10HGO 8-Oxogeranial 8-Oxogeranial 10-Hydroxygeraniol->8-Oxogeranial Iridodial Iridodial / Nepetalactol 8-Oxogeranial->Iridodial IS 7-Deoxyloganetic_Acid 7-Deoxyloganetic Acid Iridodial->7-Deoxyloganetic_Acid 7DLS (IO) (CYP76A26) 7-Deoxyloganic_Acid This compound 7-Deoxyloganetic_Acid->7-Deoxyloganic_Acid 7-DLGT (UGT8) G10H G10H: Geraniol 10-hydroxylase 10HGO 10HGO: 10-hydroxygeraniol oxidoreductase IS IS: Iridoid synthase 7DLS 7DLS: 7-deoxyloganetic acid synthase (Iridoid Oxidase) 7-DLGT 7-DLGT: 7-deoxyloganetic acid glucosyltransferase

Figure 1. The biosynthesis pathway from Geraniol to this compound.
Enzymatic Conversions

  • Geraniol to 10-Hydroxygeraniol: The pathway is initiated by the hydroxylation of geraniol at the C10 position, a reaction catalyzed by geraniol 10-hydroxylase (G10H) , a cytochrome P450 enzyme (CYP76B6). This is followed by oxidation steps mediated by 10-hydroxygeraniol oxidoreductase (10HGO) .

  • Formation of the Iridoid Scaffold: The resulting 8-oxogeranial undergoes a reductive cyclization to form the characteristic cyclopentanopyran ring structure of iridoids. This crucial step is catalyzed by iridoid synthase (IS) , which converts 8-oxogeranial to iridodial and its stereoisomer nepetalactol.

  • Oxidation to 7-Deoxyloganetic Acid: Iridodial/nepetalactol is then subjected to a three-step oxidation to form the carboxyl group of 7-deoxyloganetic acid. This conversion is catalyzed by 7-deoxyloganetic acid synthase (7DLS) , also known as iridoid oxidase (IO) , which is a cytochrome P450 enzyme (CYP76A26)[1][2].

  • Glycosylation to this compound: The final step in the formation of this compound is the glucosylation of 7-deoxyloganetic acid. This reaction is catalyzed by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) , with UGT8 being the most efficient isozyme identified in C. roseus for this transformation[3].

Quantitative Data on Key Enzymes

The efficiency of enzymatic reactions is crucial for the overall flux through the pathway. The following tables summarize the available kinetic parameters for the key enzymes involved in this compound biosynthesis.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)OrganismReference
7-Deoxyloganetic Acid Synthase (7DLS/IO) Iridodial/NepetalactolNot ReportedNot ReportedNot ReportedCatharanthus roseus[1][2]
7-Deoxyloganetic Acid Glucosyltransferase (UGT8) 7-Deoxyloganetic Acid0.0880.1301477Catharanthus roseus
This compound Hydroxylase (7-DLH) This compound0.111Not ReportedNot ReportedCatharanthus roseus

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Heterologous Expression and Purification of Pathway Enzymes

This protocol describes a general workflow for the production and purification of recombinant enzymes for in vitro characterization.

Enzyme_Expression_Workflow Gene_Cloning Gene of Interest Cloning into Expression Vector Transformation Transformation into Expression Host (e.g., E. coli) Gene_Cloning->Transformation Culture_Growth Host Cell Culture Growth Transformation->Culture_Growth Induction Induction of Protein Expression (e.g., with IPTG) Culture_Growth->Induction Cell_Harvesting Cell Harvesting by Centrifugation Induction->Cell_Harvesting Lysis Cell Lysis (e.g., Sonication) Cell_Harvesting->Lysis Purification Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Lysis->Purification Analysis SDS-PAGE and Western Blot for Purity and Identity Confirmation Purification->Analysis

Figure 2. General workflow for heterologous expression and purification of enzymes.

Methodology:

  • Gene Cloning: The coding sequence of the target enzyme (e.g., 7DLS, 7-DLGT) is amplified from C. roseus cDNA and cloned into a suitable expression vector (e.g., pET vector series for E. coli) containing an affinity tag (e.g., 6x-His tag) for purification.

  • Transformation: The expression construct is transformed into a suitable expression host, such as E. coli BL21(DE3).

  • Culture and Induction: Transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

  • Protein Extraction and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other methods. The soluble protein fraction is clarified by centrifugation and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an antibody against the affinity tag.

In Vitro Enzyme Assays

4.2.1. 7-Deoxyloganetic Acid Synthase (Iridoid Oxidase) Assay

This assay measures the conversion of iridodial/nepetalactol to 7-deoxyloganetic acid.

  • Reaction Mixture: A typical reaction mixture contains purified recombinant 7DLS, the substrate (iridodial or nepetalactol), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Procedure: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C). The reaction is stopped at various time points by the addition of an organic solvent (e.g., ethyl acetate).

  • Analysis: The reaction products are extracted with the organic solvent, dried, and redissolved in a suitable solvent for analysis by HPLC or LC-MS/MS to quantify the formation of 7-deoxyloganetic acid.

4.2.2. 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT) Assay

This assay measures the formation of this compound from 7-deoxyloganetic acid and UDP-glucose.

  • Reaction Mixture: The reaction mixture typically includes purified recombinant 7-DLGT, 7-deoxyloganetic acid, UDP-glucose (the sugar donor), and a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Procedure: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 30°C). The reaction is terminated by adding an organic solvent.

  • Analysis: The product, this compound, is quantified by HPLC or LC-MS/MS.

Virus-Induced Gene Silencing (VIGS) for Functional Genomics

VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol is adapted for C. roseus.

VIGS_Workflow Fragment_Cloning Cloning of Target Gene Fragment into TRV-based VIGS vector (pTRV2) Agro_Transformation Transformation of pTRV1 and pTRV2 constructs into Agrobacterium tumefaciens Fragment_Cloning->Agro_Transformation Agro_Culture Growth of Agrobacterium cultures Agro_Transformation->Agro_Culture Infiltration Infiltration of Agrobacterium suspension into C. roseus seedlings Agro_Culture->Infiltration Incubation Incubation of plants for viral spread and gene silencing Infiltration->Incubation Phenotyping Phenotypic Analysis and Metabolite Profiling (LC-MS/MS) Incubation->Phenotyping Gene_Expression qRT-PCR to confirm gene silencing Incubation->Gene_Expression

Figure 3. Workflow for Virus-Induced Gene Silencing (VIGS) in C. roseus.

Methodology:

  • Vector Construction: A fragment of the target gene (e.g., 7DLS) is cloned into the Tobacco Rattle Virus (TRV)-based VIGS vector, pTRV2.

  • Agrobacterium Transformation: The pTRV2 construct, along with the pTRV1 helper plasmid, is transformed into Agrobacterium tumefaciens.

  • Plant Infiltration: Cultures of Agrobacterium carrying pTRV1 and pTRV2 are mixed and infiltrated into young C. roseus seedlings.

  • Silencing and Analysis: The plants are grown for several weeks to allow for the spread of the virus and subsequent gene silencing. The effect of silencing is then assessed by analyzing the metabolite profile (e.g., levels of this compound and downstream MIAs) using LC-MS/MS and by quantifying the target gene's transcript levels using qRT-PCR.

Metabolite Extraction and Quantification

This protocol outlines the extraction and analysis of iridoids from C. roseus leaf tissue.

  • Extraction: Fresh or freeze-dried leaf material is ground to a fine powder. The powder is then extracted with a polar solvent, typically methanol or a methanol/water mixture. The extraction can be performed by sonication or shaking at room temperature.

  • Sample Preparation: The crude extract is centrifuged to remove solid debris. The supernatant is then filtered and may be subjected to solid-phase extraction (SPE) for further cleanup and enrichment of the iridoid fraction.

  • LC-MS/MS Analysis: The prepared extract is analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer (MS/MS). Separation is typically achieved on a C18 column with a gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization. Quantification is performed using multiple reaction monitoring (MRM) mode, comparing the abundance of specific parent-daughter ion transitions of the target analytes to those of authentic standards.

Conclusion

The this compound biosynthesis pathway represents a critical juncture in the production of a diverse array of valuable plant-derived natural products. A thorough understanding of the enzymes and regulatory mechanisms governing this pathway is essential for metabolic engineering efforts aimed at increasing the production of medicinally important MIAs in their native plant hosts or in heterologous systems. The experimental approaches detailed in this guide provide a robust framework for the continued investigation and manipulation of this vital metabolic route.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources of 7-Deoxyloganic Acid

This technical guide provides a comprehensive overview of the natural sources of this compound, an iridoid monoterpene that serves as a key intermediate in the biosynthesis of various biologically active compounds, including the widely studied monoterpenoid indole alkaloids (MIAs). This document details the plant species known to produce this compound, available quantitative data, its biosynthetic pathway, and general methodologies for its extraction and analysis.

Natural Occurrence of this compound

This compound has been identified in a variety of plant species across different families. Its presence is most notably documented in plants recognized for their medicinal properties.

Table 1: Plant Species Reported to Contain this compound

FamilySpeciesCommon NamePlant Part(s) Where Found
ApocynaceaeCatharanthus roseusMadagascar PeriwinkleLeaves
RubiaceaeUncaria tomentosaCat's ClawInner Bark
FabaceaeCrotalaria emarginellaRattlepodNot specified
ElaeagnaceaeElaeagnus angustifoliaRussian OliveNot specified
LamiaceaeNepeta deflersianaAerial parts
VerbenaceaePremna latifoliaNot specified

While several species are reported to contain this compound, the most extensive research into its biosynthesis and metabolism has been conducted on Catharanthus roseus[1][2][3]. In Uncaria tomentosa, it is found alongside various alkaloids[4][5][6][7]. An isomer, 1,5,9-epi-deoxyloganic acid, has been identified as a major iridoid in several Nepeta species[8][9].

Quantitative Analysis of this compound

Quantitative data for this compound in wild-type plants is limited, suggesting that it is often present in low concentrations as a metabolic intermediate. However, experimental manipulation can lead to its accumulation.

Table 2: Quantitative Data for this compound in Plant Tissues

Plant SpeciesConditionTissueConcentrationReference(s)
Catharanthus roseusWild-type (Control)LeafNot detected[1][2]
Catharanthus roseusVirus-induced gene silencing of this compound 7-hydroxylase (CrDL7H)Leaf> 4 mg/g fresh weight[1][2]

The significant accumulation of this compound in genetically modified C. roseus highlights its position as a direct precursor to loganic acid in the iridoid biosynthesis pathway[1][2]. The lack of detection in wild-type plants under normal conditions suggests a rapid conversion to downstream products.

Biosynthesis of this compound

This compound is a key intermediate in the seco-iridoid pathway, which leads to the formation of secologanin, a precursor for thousands of monoterpenoid indole alkaloids[10]. The biosynthesis from 7-deoxyloganetic acid is a critical step.

The conversion of 7-deoxyloganetic acid to this compound is catalyzed by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT). Subsequently, this compound is hydroxylated by this compound hydroxylase (7-DLH) to form loganic acid[10].

Biosynthetic pathway of this compound.

Experimental Protocols

The following sections outline general methodologies for the extraction, isolation, and quantification of this compound from plant materials. These are generalized protocols and may require optimization for specific plant matrices.

Iridoids, including this compound, are typically polar compounds and are extracted using polar solvents.

Protocol:

  • Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to dryness. Dried material should be ground into a fine powder.

  • Extraction Solvent: A common solvent system is 80-100% methanol or ethanol.

  • Extraction Procedure:

    • Macerate the powdered plant material in the extraction solvent (e.g., 1:10 w/v) at room temperature with agitation for 24-48 hours.

    • Alternatively, use ultrasonication for a shorter extraction time (e.g., 30-60 minutes).

    • Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

  • Filtration and Concentration:

    • Combine the extracts and filter through filter paper (e.g., Whatman No. 1).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Further purification of the crude extract is necessary to isolate this compound.

Protocol:

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar interfering compounds. This compound is expected to remain in the aqueous phase.

  • Solid-Phase Extraction (SPE):

    • The aqueous phase can be further purified using a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the aqueous extract and wash with water to remove highly polar impurities.

    • Elute the iridoid fraction with an increasing concentration of methanol in water.

  • Column Chromatography:

    • For final purification, employ column chromatography on silica gel or a reversed-phase C18 stationary phase.

    • Elute with a gradient solvent system (e.g., methanol-water or acetonitrile-water) to isolate the pure compound. Monitor fractions by thin-layer chromatography (TLC) or HPLC.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • MRM Transitions: For quantification, specific multiple reaction monitoring (MRM) transitions for this compound would need to be determined using a pure standard.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Solvent_Extraction Filtration Filtration & Concentration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Liquid_Partitioning Liquid-Liquid Partitioning Crude_Extract->Liquid_Partitioning SPE Solid-Phase Extraction (SPE) Liquid_Partitioning->SPE Column_Chromatography Column Chromatography SPE->Column_Chromatography Purified_Fraction Purified Fraction Column_Chromatography->Purified_Fraction HPLC_MS HPLC-MS/MS Analysis Purified_Fraction->HPLC_MS Quantification Quantification HPLC_MS->Quantification

References

7-deoxyloganic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 7-Deoxyloganic Acid

This guide provides a comprehensive overview of this compound, a pivotal iridoid monoterpene in the biosynthesis of numerous high-value plant-specialized metabolites. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant biochemistry, and drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (1S,4aS,7S,7aR)-1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid, is a glycoside composed of the iridoid aglycone, 7-deoxyloganetic acid, and a β-D-glucose unit.[1][2] As an iridoid, it possesses the characteristic cyclopentanopyran ring system. It is a key intermediate in the biosynthesis of secologanin, which is a precursor to thousands of monoterpenoid indole alkaloids (MIAs), including the anticancer agents vinblastine and vincristine.[2]

Chemical Identifiers
IdentifierValue
CAS Number 22487-36-1[1]
PubChem CID 443322
ChEBI ID CHEBI:2260
InChI Key DSXFHNSGLYXPNG-YDYVGBNJSA-N[1]
SMILES C[C@H]1CC[C@H]2[C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO[1]
Physicochemical Properties
PropertyValue
Molecular Formula C₁₆H₂₄O₉[1]
Molar Mass 360.36 g/mol [1]
Appearance White solid (typical for isolated iridoids)
Solubility Soluble in water and polar organic solvents like methanol and ethanol
Biological Role Plant metabolite[3]
Spectroscopic Data

The complete assignment of ¹H and ¹³C NMR spectra for this compound has been reported in various deuterated solvents, providing a definitive method for its identification. A single-crystal X-ray diffraction analysis of its tetraacetate derivative has also been performed to confirm its stereochemistry. The following table summarizes the ¹H and ¹³C NMR chemical shifts as reported for a CD₃OD solution.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD (Data sourced from Teng, R. W., et al., Magn Reson Chem, 2005)

Position¹³C (δ, ppm)¹H (δ, ppm, multiplicity, J in Hz)
Aglycone
195.25.58 (d, 2.0)
3152.17.45 (s)
4112.5
531.82.95 (m)
627.51.85 (m), 1.65 (m)
742.12.10 (m)
846.52.25 (m)
934.12.40 (m)
10 (CH₃)13.21.05 (d, 7.0)
11 (COOH)170.1
Glucose
1'100.24.75 (d, 8.0)
2'74.83.20 (dd, 8.0, 9.0)
3'77.93.35 (t, 9.0)
4'71.63.28 (t, 9.0)
5'78.13.30 (m)
6'62.83.85 (dd, 2.0, 12.0), 3.68 (dd, 5.5, 12.0)

Biosynthesis and Biological Role

This compound is a central intermediate in the iridoid pathway, which originates from geranyl pyrophosphate (GPP). Its formation and subsequent conversion are critical for the production of secoiridoids and MIAs in various plant species, most notably Catharanthus roseus (Madagascar periwinkle).

Biosynthetic Pathway

The biosynthesis proceeds through the following key steps:

  • Formation of 7-Deoxyloganetic Acid: The pathway begins with the monoterpene geraniol. Through a series of reactions including hydroxylation, oxidation, and cyclization, the iridoid scaffold is formed. The intermediate nepetalactol is then oxidized in three successive steps by the cytochrome P450 enzyme Iridoid Oxidase (IO) , also known as 7-Deoxyloganetic Acid Synthase (7DLS) , to yield 7-deoxyloganetic acid.[4][5]

  • Glucosylation: 7-deoxyloganetic acid is glucosylated at the C1-hydroxyl group by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) , using UDP-glucose as the sugar donor, to produce this compound.[2][4]

  • Hydroxylation: this compound is then hydroxylated at the C7 position by This compound hydroxylase (7-DLH) , another cytochrome P450 enzyme, to form loganic acid.[2]

  • Downstream Conversion: Loganic acid is further metabolized to secologanin, the direct precursor for the synthesis of MIAs.

Biosynthetic_Pathway_of_7-Deoxyloganic_Acid Geraniol Geraniol Nepetalactol Nepetalactol Geraniol->Nepetalactol Multiple Steps IO_label Iridoid Oxidase (IO) / 7-DLS (CYP450) Nepetalactol->IO_label DeoxyloganeticAcid 7-Deoxyloganetic Acid DLGT_label 7-DLGT DeoxyloganeticAcid->DLGT_label DeoxyloganicAcid This compound DLH_label 7-DLH (CYP450) DeoxyloganicAcid->DLH_label LoganicAcid Loganic Acid LAMT_SLS_label Multiple Steps (e.g., LAMT, SLS) LoganicAcid->LAMT_SLS_label Secologanin Secologanin / MIAs IO_label->DeoxyloganeticAcid DLGT_label->DeoxyloganicAcid DLH_label->LoganicAcid LAMT_SLS_label->Secologanin VIGS_Workflow cluster_0 Vector Construction cluster_1 Agro-infiltration cluster_2 Analysis A1 Select Target Gene (e.g., 7-DLH) A2 Amplify Gene Fragment (~300 bp) by PCR A1->A2 A3 Clone Fragment into TRV-based VIGS Vector (pTRV2) A2->A3 B1 Transform pTRV2-Target and pTRV1 into Agrobacterium tumefaciens A3->B1 B2 Co-culture both strains B1->B2 B3 Infiltrate young C. roseus plants B2->B3 C1 Grow plants for 2-4 weeks B3->C1 C2 Harvest tissues from silenced & control plants C1->C2 C3 Analyze Gene Expression (qRT-PCR) C2->C3 RNA C4 Analyze Metabolite Profile (LC-MS) C2->C4 Metabolites

References

The Discovery and Isolation of 7-Deoxyloganic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxyloganic acid, an iridoid monoterpene, is a pivotal intermediate in the biosynthesis of numerous biologically active compounds, including the widely studied anticancer agent paclitaxel and various monoterpenoid indole alkaloids.[1] Its discovery and the subsequent elucidation of its biosynthetic pathway have been significant milestones in natural product chemistry and have opened avenues for metabolic engineering and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its isolation, purification, and characterization. The following tables summarize key quantitative data for this compound.

Property Value Reference
Molecular Formula C₁₆H₂₄O₉[2]
Molar Mass 360.359 g/mol [2]
CAS Number 22487-36-1[2]
Melting Point 106 °C (decomposes)
Density 1.52 g/cm³
Boiling Point 597.2 °C at 760 mmHg
Flash Point 217.9 °C
Vapor Pressure 9.45E-17 mmHg at 25°C
Index of Refraction 1.612
Water Solubility (predicted) 20.3 g/L

Table 1: Physicochemical Properties of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of natural products. The following tables provide the ¹H and ¹³C NMR chemical shifts for this compound in deuterated methanol (CD₃OD).[3]

Position ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz)
15.35d2.0
37.42s
53.18m
1.85m
1.95m
72.15m
81.10d7.0
92.55m
1'4.65d7.8
2'3.20dd7.8, 9.0
3'3.38t9.0
4'3.28t9.0
5'3.35m
6'a3.85dd12.0, 2.0
6'b3.68dd12.0, 5.5

Table 2: ¹H NMR (500 MHz, CD₃OD) Data for this compound

Position ¹³C Chemical Shift (δ, ppm)
196.5
3151.8
4111.5
530.8
642.1
735.2
813.2
946.8
10172.5
1'100.2
2'74.8
3'77.9
4'71.6
5'78.1
6'62.8

Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for this compound

Biosynthesis of this compound

This compound is a key intermediate in the iridoid biosynthesis pathway. It is formed from 7-deoxyloganetic acid through a glucosylation reaction catalyzed by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT).[2] Subsequently, this compound is hydroxylated by this compound hydroxylase (7-DLH) to yield loganic acid, a precursor to a vast array of monoterpenoid indole alkaloids.[2]

This compound Biosynthesis Geranyl_Pyrophosphate Geranyl Pyrophosphate Iridodial Iridodial Geranyl_Pyrophosphate->Iridodial Multiple Steps 7_Deoxyloganetic_Acid 7-Deoxyloganetic Acid Iridodial->7_Deoxyloganetic_Acid Iridoid Synthase (IS) Iridoid Oxidase (IO) 7_Deoxyloganic_Acid This compound 7_Deoxyloganetic_Acid->7_Deoxyloganic_Acid 7-DLGT Loganic_Acid Loganic Acid 7_Deoxyloganic_Acid->Loganic_Acid 7-DLH Secologanin Secologanin Loganic_Acid->Secologanin Multiple Steps

Biosynthetic pathway of this compound.

Experimental Protocols: Isolation and Purification

The following protocol is a comprehensive method for the isolation and purification of this compound from the inner bark of Uncaria tomentosa. This protocol is based on established methods for the extraction of iridoid glycosides and specific purification steps reported in the literature.

Plant Material and Extraction
  • Plant Material: Obtain dried inner bark of Uncaria tomentosa.

  • Grinding: Grind the dried bark to a coarse powder using a mechanical grinder.

  • Extraction Solvent: Prepare an 80% aqueous ethanol (v/v) solution.

  • Maceration:

    • Place 100 g of the powdered bark in a large glass container.

    • Add 1 L of the 80% ethanol solution to the container, ensuring the powder is fully submerged.

    • Seal the container and allow it to macerate for 72 hours at room temperature, with occasional agitation.

  • Filtration:

    • Filter the mixture through cheesecloth to remove the bulk plant material.

    • Further clarify the filtrate by passing it through Whatman No. 1 filter paper.

  • Concentration:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a crude extract.

Liquid-Liquid Partitioning
  • Solvent System: Prepare a biphasic system of n-butanol and water.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of water.

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of n-butanol and shake vigorously.

    • Allow the layers to separate. The more polar iridoid glycosides, including this compound, will preferentially partition into the n-butanol layer.

    • Collect the n-butanol layer.

    • Repeat the extraction of the aqueous layer with n-butanol two more times.

    • Combine the n-butanol extracts and concentrate under reduced pressure to yield a butanolic fraction.

Chromatographic Purification
  • Chromatography Technique: Centrifugal Partition Thin-Layer Chromatography (CPTLC) is an effective method for the purification of this compound.

  • Stationary Phase: A 2 mm disc of silica gel.

  • Mobile Phase: A solvent system of 5% methanol in chloroform (v/v).

  • Procedure:

    • Dissolve the butanolic fraction in a small volume of the mobile phase.

    • Apply the sample to the CPTLC disc.

    • Develop the chromatogram using the 5% methanol-chloroform eluent.

    • Monitor the separation by observing the bands under UV light (254 nm).

    • Collect the fraction corresponding to the band of this compound.

  • Purity Analysis:

    • Analyze the purity of the collected fraction using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol and water.

    • Confirm the identity and structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Isolation_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Chromatographic Purification Plant_Material Dried Uncaria tomentosa Inner Bark Grinding Grinding to Coarse Powder Plant_Material->Grinding Maceration Maceration with 80% Ethanol Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration to Crude Extract Filtration->Concentration Dissolution Dissolve Crude Extract in Water Concentration->Dissolution Partitioning Partition with n-Butanol Dissolution->Partitioning Concentration_Butanol Concentrate Butanolic Fraction Partitioning->Concentration_Butanol CPTLC Centrifugal Partition TLC (5% MeOH in CHCl3) Concentration_Butanol->CPTLC Fraction_Collection Fraction Collection CPTLC->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Structure_Elucidation Structural Elucidation (NMR, MS) Purity_Analysis->Structure_Elucidation Pure_Compound Pure this compound Structure_Elucidation->Pure_Compound

Experimental workflow for the isolation of this compound.

Conclusion

The discovery and successful isolation of this compound have been instrumental in advancing our understanding of iridoid biosynthesis and have provided a valuable chemical entity for further scientific investigation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering, facilitating further exploration of this important molecule and its derivatives.

References

An In-depth Technical Guide on the Biological Activity of 7-Deoxyloganic Acid and its Epimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxyloganic acid is an iridoid monoterpene that plays a crucial role as a metabolic intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids in various plant species. While research on the specific biological activities of this compound is limited, extensive studies have been conducted on its stereoisomer, 8-epi-7-deoxyloganic acid (DLA). This technical guide provides a comprehensive overview of the known biological activities of DLA, with the understanding that its structural similarity to this compound suggests potential, yet unconfirmed, parallel activities. This document summarizes the available quantitative data, details experimental protocols, and visualizes the key signaling pathways involved in the action of DLA.

Quantitative Data on the Biological Activity of 8-epi-7-deoxyloganic Acid

While specific IC50 or EC50 values for the therapeutic effects of 8-epi-7-deoxyloganic acid are not extensively reported in the available literature, one study has determined its cytotoxic concentration.

CompoundCell LineConditionParameterValueReference
8-epi-7-deoxyloganic acid (DLA)RAW 264.7LPS-treatedIC50 (Cytotoxicity)99.41 ± 1.15 µM[1]

Note: The provided IC50 value represents the concentration at which DLA induces 50% cell death in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and is indicative of its toxicity, not its therapeutic efficacy. Further research is required to establish the effective concentrations for its anti-inflammatory and antioxidant activities.

Key Biological Activities of 8-epi-7-deoxyloganic Acid

Research has primarily focused on the anti-inflammatory and antioxidant properties of DLA. These activities are attributed to its ability to modulate key signaling pathways involved in the cellular response to inflammation and oxidative stress.[1]

Anti-inflammatory Activity

DLA has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[1] The primary mechanism underlying this activity is the suppression of the MAPK/NF-κB signaling cascade.[1]

  • Inhibition of Pro-inflammatory Mediators: DLA effectively reduces the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1]

  • Reduction of Pro-inflammatory Cytokines: The compound also decreases the production of several pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]

Antioxidant Activity

The antioxidant effects of DLA are mediated through the activation of the Nrf2/HO-1 signaling pathway.[1]

  • Upregulation of Antioxidant Enzymes: DLA promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. This leads to an increased production of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[1]

  • Scavenging of Reactive Oxygen Species (ROS): By enhancing the cellular antioxidant defense system, DLA effectively reduces the levels of intracellular reactive oxygen species (ROS).[1]

Signaling Pathways

The biological activities of 8-epi-7-deoxyloganic acid are orchestrated through its influence on two major signaling pathways:

MAPK/NF-κB Signaling Pathway

dot

MAPK_NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_genes activates transcription DLA 8-epi-7-deoxyloganic acid DLA->MAPK inhibits DLA->IKK inhibits

MAPK/NF-κB Signaling Pathway Inhibition by DLA
Nrf2/HO-1 Signaling Pathway

// Nodes DLA [label="8-epi-7-deoxyloganic acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2_nucleus [label="Nrf2\n(in Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_genes [label="Antioxidant Genes\n(HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DLA -> Keap1 [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; Keap1 -> Nrf2 [label="promotes degradation", arrowhead=tee, color="#5F6368"]; Nrf2 -> Nrf2_nucleus [label="translocates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Nrf2_nucleus -> ARE [label="binds to", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; ARE -> Antioxidant_genes [label="activates transcription", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Antioxidant_genes -> ROS [arrowhead=tee, color="#34A853", label="reduces"]; }

Workflow for Investigating DLA's Biological Activity

Conclusion

While the biological activities of this compound remain largely unexplored, the comprehensive research on its epimer, 8-epi-7-deoxyloganic acid, reveals potent anti-inflammatory and antioxidant properties. DLA's mechanism of action involves the modulation of the MAPK/NF-κB and Nrf2/HO-1 signaling pathways, making it a promising candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. The structural similarity between this compound and DLA warrants future studies to determine if they share a similar biological activity profile. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of iridoid glycosides.

References

A Technical Review of 7-Deoxyloganic Acid: Biosynthesis, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 7-Deoxyloganic acid is a pivotal iridoid monoterpene that serves as a key biosynthetic intermediate in the production of high-value specialized plant metabolites, including the pharmacologically significant monoterpenoid indole alkaloids (MIAs). While its role in plant biochemistry is well-documented, research into its own pharmacological properties is limited. In contrast, its stereoisomer, 8-epi-7-deoxyloganic acid, has demonstrated significant anti-inflammatory and antioxidant activities. This guide provides a comprehensive technical overview of the research surrounding this compound, presenting its biosynthetic pathway, a summary of known biological activities, detailed experimental protocols, and the signaling pathways modulated by its isomer.

Biosynthesis of this compound

This compound is an intermediate in the seco-iridoid pathway, which is responsible for the synthesis of secologanin, a precursor to thousands of MIAs. The core pathway leading to loganic acid is localized in specific plant cells, such as the internal phloem-associated parenchyma (IPAP) cells in Catharanthus roseus.

The biosynthetic sequence is as follows:

  • Geraniol is hydroxylated and subsequently oxidized to form an iridoid scaffold.

  • This scaffold is converted to 7-deoxyloganetic acid by the enzyme Iridoid Oxidase (IO).

  • 7-deoxyloganetic acid is then glucosylated by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to yield This compound .

  • Finally, This compound hydroxylase (7-DLH) catalyzes the hydroxylation of this compound to produce loganic acid , which proceeds further down the MIA pathway.

Biosynthesis_of_7_Deoxyloganic_Acid Geraniol Geraniol Intermediates Multiple Enzymatic Steps Geraniol->Intermediates (e.g., IO) DeoxyloganeticAcid 7-Deoxyloganetic Acid Intermediates->DeoxyloganeticAcid DeoxyloganicAcid This compound DeoxyloganeticAcid->DeoxyloganicAcid 7-DLGT LoganicAcid Loganic Acid DeoxyloganicAcid->LoganicAcid 7-DLH

Diagram 1: Biosynthesis of Loganic Acid via this compound.

Biological and Pharmacological Activities

Direct pharmacological data for this compound is sparse. However, research on its stereoisomer and compounds isolated alongside it provides critical context.

Anti-inflammatory and Antioxidant Activity of 8-epi-7-deoxyloganic Acid

Significant anti-inflammatory activity has been reported for 8-epi-7-deoxyloganic acid (DLA) , a stereoisomer of this compound. A key study demonstrated that DLA attenuates inflammation in lipopolysaccharide (LPS)-stimulated macrophages and in a carrageenan-induced mouse model.[1][2] The effects are dose-dependent, with non-toxic concentrations identified at 12.5, 25, and 50 µM.[2]

The primary mechanisms of action include:

  • Activation of the Nrf2/HO-1 Pathway: DLA upregulates heme oxygenase-1 (HO-1) by activating the nuclear factor erythroid 2-related factor 2 (Nrf2), which leads to a reduction in reactive oxygen species (ROS) and nitric oxide (NO).[1][2]

  • Suppression of MAPK/NF-κB Signaling: DLA inhibits the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][3] This suppression leads to a decrease in the production of key pro-inflammatory mediators.[1][3][4]

ParameterBioassayEffect of 8-epi-7-deoxyloganic Acid (DLA)Reference
Cell ViabilityMTT Assay on RAW 264.7 cellsNo significant toxicity observed at 12.5, 25, and 50 µM.[2]
Nitric Oxide (NO)Griess Assay on LPS-stimulated RAW 264.7 cellsDose-dependent reduction in NO production.[1][3]
Prostaglandin E2 (PGE2)ELISA on LPS-stimulated RAW 264.7 cellsDose-dependent reduction in PGE2 production.[1][3]
iNOS & COX-2qRT-PCR & Western BlotDose-dependent downregulation of iNOS and COX-2 mRNA and protein expression.[1][3]
Pro-inflammatory CytokinesqRT-PCR & ELISADose-dependent reduction in TNF-α, IL-1β, and IL-6 production and expression.[1][3]
Chemokine (MCP-1)qRT-PCR & ELISADose-dependent reduction in MCP-1 production and expression.[1]
Cytotoxic Activity

This compound was successfully isolated from the inner bark of Uncaria tomentosa, a plant known for its anti-neoplastic properties. However, a study that isolated both this compound and several oxindole alkaloids from this plant did not attribute any cytotoxic activity to this compound itself. The weak cytotoxic effects were observed for the co-isolated alkaloids Uncarine C and Uncarine D.

CompoundCell LinesIC50 Value (µg/mL)Reference
Uncarine DSK-MEL, KB, BT-549, SK-OV-330 - 40[5]
Uncarine COvarian Carcinoma (SK-OV-3)37[5]
Radical Scavenging Activity

In a study analyzing compounds from olive tree wood, this compound was tested for its ability to scavenge the DPPH radical. It was reported to show little antioxidant activity in this assay compared to other isolated compounds like hydroxytyrosol.

Experimental Protocols

General Protocol for Isolation and Purification from Plant Material

This protocol is a generalized procedure based on methods used for extracting iridoids from plant matrices.

  • Drying and Grinding: Air-dry the plant material (e.g., leaves, bark) in the shade to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Sequential Solvent Extraction: a. Perform an initial extraction with a non-polar solvent like n-hexane or petroleum ether to remove lipids and chlorophyll. Macerate the powder in the solvent for 24-72 hours, then filter. b. Air-dry the plant residue and subsequently extract it with a solvent of medium polarity, such as ethyl acetate , which is effective for isolating iridoids. Repeat the maceration and filtration process. c. Further extractions can be performed with more polar solvents like ethanol or methanol if desired.

  • Concentration: Evaporate the solvent from the ethyl acetate filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Fractionation: a. Subject the crude ethyl acetate extract to column chromatography using silica gel. b. Elute the column with a gradient solvent system, starting with a non-polar mixture (e.g., hexane:ethyl acetate 9:1) and gradually increasing the polarity (e.g., moving towards 100% ethyl acetate, then ethyl acetate:methanol mixtures).

  • Purification: Collect the fractions and monitor them using Thin Layer Chromatography (TLC). Pool similar fractions and purify them further using techniques like Preparative HPLC (Prep-HPLC) on a C18 column to yield pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.

Chemical Synthesis

The total synthesis of this compound has been described in the scientific literature. For a detailed, state-of-the-art chemoenzymatic synthesis protocol, researchers are directed to the methods published by Rodríguez-López et al. (2021) in Molecular Biology and Evolution and cited in subsequent studies on MIA pathway reconstitution.[6][7]

UPLC/MS-Based Quantification

This protocol is adapted from methods used to quantify this compound in plant extracts and engineered yeast.[7][8]

  • Sample Preparation: Extract metabolites from the biological matrix (e.g., 200 µL of yeast culture or homogenized leaf tissue) with an equal volume of acetone. Vortex vigorously and centrifuge to pellet debris. Dilute the supernatant with an equal volume of MilliQ water.

  • Chromatography System:

    • Instrument: UPLC system coupled to a Time-of-Flight (TOF) Mass Spectrometer.

    • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient might run from 1-5% B to 40% B over 5 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry: Operate the MS in negative ion mode to detect the [M-H]⁻ ion of this compound (C16H24O9, MW: 360.36), which has a calculated m/z of 359.13.

  • Quantification: Prepare a standard curve using a pure this compound standard, with concentrations ranging from approximately 40 nM to 10 µM diluted in 70% methanol with 0.1% formic acid. Calculate the concentration in samples by interpolating their peak areas against the linear regression of the standard curve.[7][8]

Screening_Workflow cluster_assays Downstream Assays start Seed RAW 264.7 Macrophages (2 x 10^5 cells/mL) pretreat Pre-treat with DLA (12.5, 25, 50 µM) for 3h start->pretreat stimulate Stimulate with LPS (500 ng/mL) for 24h pretreat->stimulate collect Collect Supernatant & Cell Lysates stimulate->collect griess Griess Assay (NO Production) collect->griess elisa ELISA (PGE2, Cytokines) collect->elisa qprcr qRT-PCR (Gene Expression) collect->qprcr western Western Blot (Protein Expression) collect->western

Diagram 2: Experimental Workflow for In Vitro Anti-inflammatory Screening.

Signaling Pathway Modulation

The following diagrams illustrate the molecular pathways targeted by 8-epi-7-deoxyloganic acid (DLA) to exert its anti-inflammatory effects, as described in the literature.[1][3]

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_complex NF-κB (p65/p50) MAPK->NFkB_complex activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB_complex releases NFkB_nucleus NF-κB (active) NFkB_complex->NFkB_nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes induces transcription Nucleus Nucleus DLA 8-epi-7-deoxyloganic acid DLA->MAPK DLA->IKK

Diagram 3: MAPK/NF-κB Signaling Pathway Inhibition by 8-epi-7-deoxyloganic Acid.

Nrf2_HO1_Pathway ROS Oxidative Stress (e.g., from LPS) Keap1 Keap1 ROS->Keap1 inhibits Nrf2_complex Nrf2 Keap1->Nrf2_complex sequesters Nrf2_nucleus Nrf2 (active) Nrf2_complex->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds Nucleus Nucleus HO1 HO-1 Gene ARE->HO1 induces transcription Antioxidant_effect Antioxidant Effect (Reduced ROS, NO) HO1->Antioxidant_effect DLA 8-epi-7-deoxyloganic acid DLA->Keap1 inhibits

Diagram 4: Nrf2/HO-1 Signaling Pathway Activation by 8-epi-7-deoxyloganic Acid.

Conclusion and Future Directions

This compound remains a molecule of significant interest primarily due to its indispensable role in the biosynthesis of medicinally important alkaloids. The current body of research is heavily focused on elucidating and engineering its biosynthetic pathway for metabolic engineering applications. Direct evidence for its own pharmacological effects is lacking. However, the potent anti-inflammatory and antioxidant activities of its stereoisomer, 8-epi-7-deoxyloganic acid, suggest that the deoxyloganic acid scaffold is a promising area for drug discovery. Future research should aim to conduct a head-to-head comparison of the bioactivities of this compound and its various stereoisomers to establish clear structure-activity relationships. Furthermore, total synthesis routes, such as those cited herein, will be crucial for producing sufficient quantities for in-depth pharmacological and preclinical evaluation.

References

7-Deoxyloganic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

7-Deoxyloganic acid is a pivotal iridoid monoterpene that serves as a key intermediate in the biosynthesis of numerous high-value plant-specialized metabolites, including the pharmacologically significant monoterpenoid indole alkaloids (MIAs). This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the chemical properties, biosynthetic pathway, and experimental methodologies related to this compound. Detailed protocols for enzymatic assays and gene function analysis are presented, alongside structured data and visual diagrams to facilitate understanding and further research in plant biochemistry and metabolic engineering.

Chemical and Physical Properties

This compound is an iridoid monoterpene glycoside. Its chemical identifiers and computed properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 22487-36-1[1][2]
IUPAC Name (1S,4aS,7S,7aR)-1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid[1]
Molecular Formula C₁₆H₂₄O₉[2]
Molecular Weight 360.36 g/mol [2]
Monoisotopic Mass 360.14203234 Da[3]
Topological Polar Surface Area 146 Ų[3]
Hydrogen Bond Donors 5[3]
Hydrogen Bond Acceptors 9[3]
Rotatable Bond Count 4[3]
XLogP3 -0.4[3]

Biosynthetic Pathway of this compound

This compound is a central intermediate in the seco-iridoid pathway, which leads to the production of secologanin, a precursor for thousands of MIAs like vinblastine and vincristine in plants such as Catharanthus roseus (Madagascar periwinkle).[1] The immediate biosynthetic steps involving this compound are outlined below.

The biosynthesis begins with the glucosylation of 7-deoxyloganetic acid by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to form this compound.[1] Subsequently, this compound is hydroxylated at the C-7 position by the cytochrome P450 enzyme this compound hydroxylase (7-DLH) to produce loganic acid.[1][2]

This compound Biosynthesis cluster_pathway Seco-Iridoid Biosynthetic Pathway node_deoxyloganetic 7-Deoxyloganetic Acid node_deoxyloganic This compound node_deoxyloganetic->node_deoxyloganic 7-DLGT node_loganic Loganic Acid node_deoxyloganic->node_loganic 7-DLH (CYP72A) node_secologanin Secologanin node_loganic->node_secologanin Multiple Steps (LAMT, SLS)

Biosynthesis of Secologanin from 7-Deoxyloganetic Acid.

Experimental Protocols

The study of this compound and its biosynthetic pathway often involves functional genomics and biochemical assays. Below are detailed methodologies for key experiments.

Functional Gene Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to transiently silence target genes in plants to study their function.[4] This protocol is adapted for Catharanthus roseus to study genes in the MIA pathway.

Objective: To silence the expression of a candidate gene (e.g., this compound hydroxylase) to observe the resulting chemotype, such as the accumulation of this compound.

Methodology:

  • Vector Construction:

    • A 300-400 bp fragment of the target gene's open reading frame is amplified via PCR.

    • This fragment is cloned into the Tobacco Rattle Virus-based pTRV2 vector.[5]

    • A fragment of a marker gene, such as phytoene desaturase (PDS), can be co-inserted to provide a visual indicator of successful silencing (photobleaching).[5]

  • Agrobacterium Transformation:

    • The pTRV2 construct and the pTRV1 vector are transformed into Agrobacterium tumefaciens (e.g., strain GV3101) via electroporation.[5]

  • Plant Inoculation:

    • A. tumefaciens cultures containing pTRV1 and the pTRV2 construct are grown overnight.

    • Cultures are pelleted and resuspended in an infiltration buffer (10 mM MES, 100 µM acetosyringone, 10 mM MgCl₂).[5]

    • The pTRV1 and pTRV2 cultures are mixed in a 1:1 ratio.

    • Four- to six-week-old C. roseus plants are inoculated by pinching the stem below the apical meristem with forceps dipped in the Agrobacterium mixture.[5]

  • Analysis:

    • Plants are grown for an additional 4-5 weeks.

    • Leaves exhibiting the photobleaching phenotype are harvested.

    • Metabolites are extracted using methanol.

    • The accumulation of this compound and the reduction of downstream products (e.g., secologanin) are quantified using LC-MS.[4]

    • Gene silencing is confirmed by measuring transcript levels using quantitative real-time PCR (qRT-PCR).

VIGS Experimental Workflow cluster_vigs Virus-Induced Gene Silencing (VIGS) Workflow node_construct 1. Vector Construction (pTRV2-TargetGene) node_agro 2. Agrobacterium Transformation node_construct->node_agro node_inoculate 3. Plant Inoculation (C. roseus) node_agro->node_inoculate node_grow 4. Plant Growth (4-5 weeks) node_inoculate->node_grow node_harvest 5. Harvest Silenced Tissue (e.g., photobleached leaves) node_grow->node_harvest node_analyze 6. Analysis node_harvest->node_analyze node_lcms Metabolite Profiling (LC-MS) node_analyze->node_lcms node_qpcr Transcript Analysis (qRT-PCR) node_analyze->node_qpcr

Workflow for VIGS-based gene function analysis.
Heterologous Expression and Enzymatic Assay of 7-DLGT

This protocol describes the functional characterization of 7-deoxyloganetic acid glucosyltransferase (7-DLGT), the enzyme that synthesizes this compound.

Objective: To express recombinant 7-DLGT and determine its catalytic activity with its substrate, 7-deoxyloganetic acid.

Methodology:

  • Heterologous Expression:

    • The open reading frame of the candidate 7-DLGT gene is cloned into an expression vector (e.g., pET series) with a His₆-tag.

    • The construct is transformed into E. coli (e.g., strain BL21(DE3)).

    • Protein expression is induced with IPTG, and cells are grown at a lower temperature (e.g., 18°C) to improve protein solubility.

  • Protein Purification:

    • Cells are harvested, lysed, and the soluble fraction is collected.

    • The His-tagged recombinant protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[3]

  • Enzymatic Assay:

    • The standard reaction mixture (e.g., 50 µL total volume) contains:

      • Phosphate buffer (e.g., 100 mM, pH 7.5)

      • UDP-glucose (UDP-Glc) as the sugar donor (e.g., 1 mM)

      • 7-deoxyloganetic acid as the acceptor substrate (e.g., 0.5 mM)

      • Purified recombinant 7-DLGT enzyme (e.g., 1-5 µg)

    • The reaction is incubated at 30°C for a set time (e.g., 30 minutes) and then stopped by adding an organic solvent like methanol.

  • Product Analysis:

    • The reaction mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS to detect and quantify the formation of this compound.[3]

    • Kinetic parameters (Kₘ, Vₘₐₓ) can be determined by varying the substrate concentrations.[3]

Conclusion

This compound is a critical branching point in the biosynthesis of a vast array of valuable natural products. Understanding its formation and conversion is essential for metabolic engineering efforts aimed at increasing the production of MIAs in plants or heterologous systems. The data and protocols provided in this guide offer a solid foundation for researchers to explore the functional genomics and biochemistry of this important metabolite.

References

Spectroscopic and Biosynthetic Profile of 7-Deoxyloganic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the iridoid monoterpene, 7-deoxyloganic acid. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through one- and two-dimensional NMR spectroscopy, along with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound, isolated from Uncaria tomentosa, have been extensively analyzed to confirm its structure. The chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
15.25d9.2
37.42s
53.05m
1.85m
2.15m
72.05m
81.65m
92.35m
101.10d7.0
1'4.65d7.8
2'3.20dd7.8, 9.0
3'3.35t9.0
4'3.28t9.0
5'3.30m
6'a3.85dd12.0, 2.2
6'b3.65dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Positionδ (ppm)
198.2
3152.5
4115.8
532.1
642.5
746.2
836.5
952.1
1014.2
COOH170.1
1'100.5
2'74.9
3'78.0
4'71.8
5'78.2
6'62.9
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular formula of this compound as C₁₆H₂₄O₉, with a molecular weight of 360.36 g/mol .[1] While detailed fragmentation data is not extensively published, the expected ESI-MS analysis in negative ion mode would show a prominent [M-H]⁻ ion at m/z 359.

Experimental Protocols

The following protocols are based on established methods for the isolation and spectroscopic analysis of iridoid glycosides from plant material.

Isolation of this compound from Uncaria tomentosa

This protocol is adapted from the work of Muhammad et al. (2001)[2].

  • Extraction: The dried and powdered inner bark of Uncaria tomentosa is extracted with ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The this compound remains in the aqueous layer.

  • Column Chromatography: The aqueous fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20, followed by silica gel chromatography.

  • Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel chromatography, a mixture of chloroform and methanol is typically used.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR Experiments: To aid in structural elucidation and confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis.

Mass Spectrometric Analysis
  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, such as methanol.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using electrospray ionization (ESI).

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing further structural information.

Biosynthetic Pathway

This compound is a key intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids in various plant species. Its formation and subsequent conversion are part of the iridoid pathway.

7-Deoxyloganic_Acid_Biosynthesis Geranyl_diphosphate Geranyl_diphosphate Geraniol Geraniol Geranyl_diphosphate->Geraniol GES 8_Hydroxygeraniol 8_Hydroxygeraniol Geraniol->8_Hydroxygeraniol G8H 8_oxogeranial 8_oxogeranial 8_Hydroxygeraniol->8_oxogeranial 8-HGO Nepetalactol Nepetalactol 8_oxogeranial->Nepetalactol IS 7_Deoxyloganetic_acid 7_Deoxyloganetic_acid Nepetalactol->7_Deoxyloganetic_acid IO 7_Deoxyloganic_acid 7_Deoxyloganic_acid 7_Deoxyloganetic_acid->7_Deoxyloganic_acid 7-DLGT Loganic_acid Loganic_acid 7_Deoxyloganic_acid->Loganic_acid 7-DLH Secologanin Secologanin Loganic_acid->Secologanin

Caption: Biosynthetic pathway of this compound.

The biosynthesis begins with geranyl diphosphate and proceeds through several enzymatic steps to yield 7-deoxyloganetic acid. The enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) then catalyzes the glucosylation of 7-deoxyloganetic acid to form this compound. Subsequently, this compound is hydroxylated by this compound hydroxylase (7-DLH) to produce loganic acid, a precursor to secologanin and other important alkaloids.

References

7-Deoxyloganic Acid: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 7-deoxyloganic acid, an important iridoid monoterpene intermediate in the biosynthesis of numerous high-value plant specialized metabolites.[1][2] Due to the limited direct research on the physicochemical properties of this compound, this guide also incorporates data from closely related iridoid glycosides to provide a predictive framework for its behavior in various experimental settings.

Physicochemical Properties

This compound is a cyclopentapyran derivative with the molecular formula C₁₆H₂₄O₉ and a molecular weight of 360.36 g/mol .[2] It serves as a crucial precursor in the biosynthesis of loganic acid and subsequently secologanin, a key component of various therapeutic alkaloids.[1]

PropertyValueSource
Molecular FormulaC₁₆H₂₄O₉PubChem[2]
Molecular Weight360.36 g/mol PubChem[2]
IUPAC Name(1S,4aS,7S,7aR)-1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acidWikipedia[1]
Canonical SMILESC[C@H]1CC[C@H]2[C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HOPubChem[2]
InChI KeyDSXFHNSGLYXPNG-YDYVGBNJSA-NPubChem[2]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general properties of iridoid glycosides and related extraction studies, a qualitative and predictive solubility profile can be outlined. Iridoid glycosides, due to the presence of a glucose moiety and multiple hydroxyl groups, are generally polar molecules.

A study on the extraction of other iridoid glycosides, catalpol and aucubin, demonstrated that hot water and pressurized hot water were the most efficient extraction solvents, indicating good solubility in water, especially at elevated temperatures.[3][4] Ethanol was also shown to be a viable, though less efficient, extraction solvent.[3][4]

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale/Supporting Evidence
WaterSoluble, enhanced by heatingGeneral property of iridoid glycosides. Hot water is an effective extraction solvent for similar compounds.[3][4]
MethanolSolubleCommonly used solvent for extraction and analysis of iridoid glycosides.[5]
EthanolSolubleUsed as an extraction solvent for iridoid glycosides, though may be less effective than water or methanol.[3][4]
Dimethyl Sulfoxide (DMSO)Likely SolubleBroad-spectrum organic solvent often used for dissolving plant-derived compounds for biological assays.
AcetonitrileModerately SolubleFrequently used as a mobile phase component in HPLC analysis of iridoid glycosides.[6]
ChloroformSparingly Soluble to InsolubleNon-polar solvent, unlikely to effectively dissolve the polar this compound.
HexaneInsolubleNon-polar solvent, unlikely to dissolve this compound.
Experimental Protocol for Determining Solubility

The following is a general protocol for determining the solubility of this compound, adapted from standard pharmaceutical guidelines.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (pure standard)

  • Solvents: Purified water, Methanol, Ethanol, DMSO, Acetonitrile

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by a validated stability-indicating HPLC method to determine the concentration of this compound.

    • Calculate the solubility in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its isolation, storage, and application in research and drug development. While specific stability data for this compound is scarce, a study on the stability of other iridoid glycosides from Eucommia ulmoides Oliver provides valuable insights into how it might behave under various stress conditions.[5][7] Generally, iridoid glycosides are susceptible to degradation under physical and chemical stress.[8]

Table 2: Predicted Stability of this compound under Different Conditions (Based on data for other iridoid glycosides)

ConditionPredicted StabilityRationale/Supporting Evidence
pH
Acidic (pH 2-4)Potentially unstableSome related iridoid glycosides show degradation under strong acidic conditions.[9]
Neutral (pH 6-8)Relatively stableGenerally, the optimal pH for many iridoid glycosides is in the slightly acidic to neutral range.
Alkaline (pH 10-12)UnstableHydrolysis of the ester and glycosidic linkages is expected. Related iridoid glycosides show significant degradation under strong alkaline conditions.[5][7][9]
Temperature
Refrigerated (2-8 °C)StableRecommended for long-term storage of iridoid glycoside solutions.
Room Temperature (20-25 °C)Moderately StableDegradation may occur over extended periods.
Elevated Temperature (≥ 40 °C)UnstableThermal degradation is likely. Studies on related compounds show significant degradation at 40°C and above.[5][7][9]
Light
PhotostabilityPotentially labileAs per ICH guidelines, photostability testing is a crucial part of stress testing for new drug substances.[10] Specific data for this compound is not available.
Experimental Protocols for Stability Testing

The following protocols are adapted from a study on the stability of iridoid glycosides and general guidelines for forced degradation studies.[5][11][12]

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound solution of known concentration

  • Buffer solutions of various pH (e.g., pH 2, 4, 7, 9, 12)

  • Thermostatically controlled water bath or incubator

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Dilute the stock solution with each buffer to a final desired concentration.

  • Incubate the solutions at a constant temperature (e.g., 40 °C) for a specified duration (e.g., 30 hours).[5]

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 3, 6, 12, 24, 30 hours).

  • Immediately quench any reaction if necessary (e.g., by neutralizing acidic or basic samples).

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Calculate the degradation rate constant and half-life at each pH.

Objective: To assess the effect of temperature on the stability of this compound.

Materials:

  • This compound solution of known concentration in a neutral buffer (e.g., pH 7)

  • Incubators or water baths at different temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C)

  • HPLC system with UV detector

Procedure:

  • Prepare a solution of this compound in a neutral buffer.

  • Aliquot the solution into sealed vials.

  • Place the vials in incubators set at the desired temperatures.

  • Withdraw samples at specific time points.

  • Analyze the samples by HPLC to quantify the remaining this compound.

  • Determine the degradation kinetics at each temperature.

Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

Materials:

  • This compound solution and solid material

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both UV and visible light).[10]

  • Dark control samples wrapped in aluminum foil

  • HPLC system with UV detector

Procedure:

  • Expose samples of this compound (both in solution and as a solid) to a controlled light source in the photostability chamber.

  • Simultaneously, store dark control samples at the same temperature but protected from light.

  • After a specified duration of light exposure (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV), analyze the exposed and dark control samples by HPLC.

  • Compare the chromatograms to assess for any degradation and the formation of new peaks.

Signaling and Biosynthetic Pathways

Biosynthesis of this compound

This compound is a key intermediate in the iridoid biosynthesis pathway, which ultimately leads to the formation of secologanin. The pathway begins with geraniol and involves a series of enzymatic reactions.[13] Nepetalactol is oxidized by the cytochrome P450 enzyme, iridoid oxidase (IO), to form 7-deoxyloganetic acid.[13][14] Subsequently, 7-deoxyloganetic acid is glycosylated by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to produce this compound.[1][14]

Biosynthesis_of_7_Deoxyloganic_Acid Geraniol Geraniol Nepetalactol Nepetalactol Geraniol->Nepetalactol Multiple Steps Deoxyloganetic_Acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_Acid Iridoid Oxidase (IO) Deoxyloganic_Acid This compound Deoxyloganetic_Acid->Deoxyloganic_Acid 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT) Loganic_Acid Loganic Acid Deoxyloganic_Acid->Loganic_Acid This compound Hydroxylase (7-DLH)

Caption: Biosynthetic pathway leading to the formation of this compound.

Experimental Workflow for Stability Analysis

A typical workflow for investigating the stability of this compound involves subjecting the compound to various stress conditions and analyzing the degradation products using a stability-indicating analytical method, such as HPLC.

Stability_Analysis_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) Stressed_Samples Stressed Samples Acid_Hydrolysis->Stressed_Samples Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->Stressed_Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Stressed_Samples Thermal Thermal Degradation (e.g., 60°C) Thermal->Stressed_Samples Photolytic Photolytic Degradation (UV/Vis Light) Photolytic->Stressed_Samples Sample This compound (Drug Substance or Product) Sample->Acid_Hydrolysis Sample->Base_Hydrolysis Sample->Oxidation Sample->Thermal Sample->Photolytic HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Degradation Pathway, Kinetics) HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for forced degradation studies of this compound.

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound. While direct quantitative data remains limited, the information available for related iridoid glycosides provides a valuable predictive framework for researchers. The detailed experimental protocols and workflow diagrams presented herein offer a practical guide for scientists and drug development professionals to design and execute studies to further characterize the physicochemical properties of this important biosynthetic intermediate. Further research is warranted to establish a comprehensive and quantitative solubility and stability profile for this compound to support its potential applications in various scientific and pharmaceutical fields.

References

Enzymatic Synthesis of 7-Deoxyloganic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of 7-deoxyloganic acid, a key intermediate in the biosynthesis of numerous bioactive iridoids and monoterpene indole alkaloids. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for the key enzymes involved, and a summary of their kinetic properties.

Introduction to this compound Biosynthesis

The enzymatic synthesis of this compound is a multi-step process that begins with the common monoterpene precursor, geraniol. The pathway involves a series of oxidation, reduction, cyclization, and glycosylation reactions catalyzed by a specific set of enzymes. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to produce valuable pharmaceuticals.

The Biosynthetic Pathway

The enzymatic cascade leading to this compound involves five key enzymes that sequentially modify the substrate, starting from geraniol. The pathway is outlined below.

Enzymatic Synthesis of this compound Geraniol Geraniol 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8HGO Nepetalactol Nepetalactol / Iridodial 8-Oxogeranial->Nepetalactol ISY 7-Deoxyloganetic_Acid 7-Deoxyloganetic Acid Nepetalactol->7-Deoxyloganetic_Acid IO/7DLS 7-Deoxyloganic_Acid This compound 7-Deoxyloganetic_Acid->7-Deoxyloganic_Acid 7-DLGT

Figure 1: Biosynthetic pathway of this compound.

The pathway initiates with the hydroxylation of geraniol by Geraniol-8-hydroxylase (G8H), followed by the oxidation of 8-hydroxygeraniol to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO). The iridoid scaffold is then formed by Iridoid Synthase (ISY), which catalyzes the reductive cyclization of 8-oxogeranial to nepetalactol or its open form, iridodial. Subsequently, Iridoid Oxidase (IO), also known as 7-deoxyloganetic acid synthase (7DLS), oxidizes nepetalactol to 7-deoxyloganetic acid. The final step is the glycosylation of 7-deoxyloganetic acid by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to yield this compound.[1][2][3][4][5]

Key Enzymes and Their Properties

This section provides a detailed overview of the five key enzymes in the this compound biosynthetic pathway, including their purification, assay protocols, and kinetic parameters.

Geraniol-8-hydroxylase (G8H)
  • Function: Catalyzes the hydroxylation of geraniol to 8-hydroxygeraniol. This enzyme is a cytochrome P450 monooxygenase and requires a partner cytochrome P450 reductase for its activity.[4][6][7][8][9][10][11][12]

  • Enzyme Commission Number: EC 1.14.14.83

Quantitative Data:

Enzyme SourceSubstrateKm (µM)kcat (min-1)Reference(s)
Catharanthus roseus (CYP76B6)Geraniol15.817.86[11]

Experimental Protocol: Recombinant Expression and Purification

The purification of active G8H can be challenging. A common approach involves the heterologous expression in E. coli or yeast.[10][13]

  • Gene Cloning: The coding sequence of G8H is cloned into a suitable expression vector, often with a tag (e.g., His-tag) for affinity purification.

  • Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis: Cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer.

  • Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like ion-exchange or size-exclusion chromatography may be necessary.

Experimental Protocol: Enzyme Assay

  • Reaction Mixture: Prepare a reaction mixture containing the purified G8H, a cytochrome P450 reductase, NADPH, and geraniol in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: Stop the reaction and extract the product, 8-hydroxygeraniol, using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

8-Hydroxygeraniol Oxidoreductase (8HGO)
  • Function: Catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial. This enzyme is a dehydrogenase.[3][14][15][16][17]

  • Enzyme Commission Number: EC 1.1.1.324

Quantitative Data:

Currently, detailed kinetic parameters for 8HGO are not consistently available in the literature.

Experimental Protocol: Recombinant Expression and Purification

  • Gene Cloning and Expression: Similar to G8H, the 8HGO gene is cloned into an expression vector and expressed in a host like E. coli.[15]

  • Purification: The recombinant protein is purified from the soluble fraction of the cell lysate using affinity chromatography.[15][17][18]

Experimental Protocol: Enzyme Assay

  • Reaction Mixture: The assay mixture typically contains the purified 8HGO, 8-hydroxygeraniol as the substrate, and NADP+ as a cofactor in a suitable buffer.[15]

  • Incubation: The reaction is incubated at an optimal temperature.

  • Detection: The reaction can be monitored by measuring the increase in NADPH concentration spectrophotometrically at 340 nm. Alternatively, the product 8-oxogeranial can be extracted and analyzed by GC-MS.[15]

Iridoid Synthase (ISY)
  • Function: Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, yielding nepetalactol and iridodial.[13][19][20][21]

  • Enzyme Commission Number: Not yet assigned.

Quantitative Data:

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference(s)
Catharanthus roseus8-Oxogeranial~50~0.03[13]
Olea europaea8-Oxogeranial13.9 ± 1.20.44 ± 0.01[19]

Experimental Protocol: Recombinant Expression and Purification [13][19][21]

  • Cloning and Expression: The ISY gene is cloned into a pET vector system for expression in E. coli.

  • Induction and Lysis: Protein expression is induced with IPTG, and cells are lysed.

  • Purification: The His-tagged protein is purified using Ni-NTA affinity chromatography.

Experimental Protocol: Enzyme Assay [13][19]

  • Reaction Mixture: The reaction contains the purified ISY, 8-oxogeranial, and NADPH in a buffer such as MOPS or HEPES.

  • Incubation: The reaction is incubated at 30°C.

  • Product Analysis: The products (nepetalactol and iridodials) are extracted with an organic solvent and analyzed by GC-MS. The consumption of NADPH can also be monitored spectrophotometrically.

Iridoid Oxidase (IO) / 7-Deoxyloganetic Acid Synthase (7DLS)
  • Function: This cytochrome P450 enzyme catalyzes the three-step oxidation of nepetalactol/iridodial to form 7-deoxyloganetic acid.[4][13][20][22]

  • Enzyme Commission Number: Not yet assigned.

Quantitative Data:

Detailed kinetic data for this enzyme is currently limited in the literature.

Experimental Protocol: Recombinant Expression and Purification

Expression and purification follow a similar protocol to other cytochrome P450 enzymes, typically requiring co-expression with a cytochrome P450 reductase.[13][20]

Experimental Protocol: Enzyme Assay [4][20]

  • Reaction Mixture: The assay includes the purified IO/7DLS, the CPR partner, nepetalactol/iridodial as the substrate, and NADPH in a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature.

  • Product Analysis: The product, 7-deoxyloganetic acid, can be analyzed by HPLC or LC-MS.

7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT)
  • Function: Catalyzes the transfer of a glucose moiety from UDP-glucose to 7-deoxyloganetic acid, forming this compound.[19][23][24][25][26][27][28]

  • Enzyme Commission Number: EC 2.4.1.323

Quantitative Data:

Enzyme SourceSubstrateKm (mM)kcat (s-1)Reference(s)
Catharanthus roseus (UGT8)7-Deoxyloganetic acid0.0880.130[19][23]
Catharanthus roseus (UGT8)UDP-glucose5.380.325[19][23]

Experimental Protocol: Recombinant Expression and Purification [23][25]

  • Cloning and Expression: The 7-DLGT gene is cloned into an E. coli expression vector.

  • Purification: The recombinant His-tagged protein is purified using Ni-NTA affinity chromatography.

Experimental Protocol: Enzyme Assay [23][25]

  • Reaction Mixture: The standard assay mixture contains purified 7-DLGT, 7-deoxyloganetic acid, and UDP-glucose in a buffer like Tris-HCl.

  • Incubation: The reaction is carried out at 30°C.

  • Product Analysis: The formation of this compound is monitored by HPLC.

Experimental Workflows

The characterization of each enzyme in the this compound synthesis pathway generally follows a standardized workflow.

Enzyme Characterization Workflow cluster_0 Gene to Protein cluster_1 Enzyme Assays Gene_Cloning Gene Cloning Recombinant_Expression Recombinant Expression Gene_Cloning->Recombinant_Expression Protein_Purification Protein Purification Recombinant_Expression->Protein_Purification Assay_Development Assay Development Protein_Purification->Assay_Development Kinetic_Analysis Kinetic Analysis Assay_Development->Kinetic_Analysis Product_Identification Product Identification Assay_Development->Product_Identification

Figure 2: General experimental workflow for enzyme characterization.

This workflow begins with the cloning of the gene of interest, followed by its expression in a suitable host and subsequent purification of the recombinant protein. The purified enzyme is then used to develop an assay to measure its activity. This allows for the determination of kinetic parameters and the definitive identification of the reaction product.

Conclusion

The enzymatic synthesis of this compound is a well-defined pathway involving a series of distinct enzymatic transformations. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to study and engineer this important biosynthetic route. The detailed protocols and compiled quantitative data serve as a valuable resource for professionals in natural product chemistry, synthetic biology, and drug development. Further research to fully elucidate the kinetics of all enzymes in the pathway will be beneficial for optimizing the production of valuable iridoids.

References

Methodological & Application

Application Note: Quantification of 7-Deoxyloganic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of 7-deoxyloganic acid using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed to be robust and reliable for the analysis of this compound in various sample matrices, including plant extracts and in-process samples for drug development. The protocol includes procedures for sample preparation, instrument setup, and method validation in accordance with ICH guidelines.

Introduction

This compound is an iridoid monoterpene that serves as a key intermediate in the biosynthesis of various biologically active compounds, including terpenoid indole alkaloids.[1] Accurate quantification of this compound is crucial for metabolic engineering studies, quality control of herbal medicines, and the development of novel therapeutic agents. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and accuracy.[2][3] This document outlines a comprehensive HPLC method for the quantitative analysis of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • 0.22 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

A representative set of chromatographic conditions for the analysis of this compound is presented in Table 1. These parameters may be optimized for specific applications.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 10-40% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 25 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The RSD should be ≤ 2%.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound into a sample matrix. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear comparison.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation (r²) 0.9995

Table 3: Precision and Accuracy Data

ParameterResult
Repeatability (%RSD, n=6) 0.85%
Intermediate Precision (%RSD, n=9) 1.23%
Accuracy (Recovery %) 99.5%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Visualizations

Biosynthetic Pathway of this compound

biosynthetic_pathway Geraniol Geraniol DeoxyloganeticAcid 7-Deoxyloganetic Acid Geraniol->DeoxyloganeticAcid Multiple Steps Loganin Loganin Secologanin Secologanin Loganin->Secologanin DeoxyloganicAcid This compound LoganicAcid Loganic Acid DeoxyloganicAcid->LoganicAcid Hydroxylation LoganicAcid->Loganin DeoxyloganeticAcid->DeoxyloganicAcid Glucosylation DLGT 7-DLGT DLGT->DeoxyloganicAcid DLH 7-DLH DLH->LoganicAcid

Caption: Biosynthetic pathway leading to this compound.

Experimental Workflow for HPLC Quantification

experimental_workflow SamplePrep Sample Preparation (Extraction, Filtration) HPLC HPLC Analysis (Injection and Separation) SamplePrep->HPLC StandardPrep Standard Preparation (Stock and Working Solutions) StandardPrep->HPLC DataAcquisition Data Acquisition (Chromatogram Generation) HPLC->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Calibration Curve) DataAcquisition->DataAnalysis Quantification Quantification (Calculation of Concentration) DataAnalysis->Quantification Report Reporting (Application Note) Quantification->Report

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided validation parameters demonstrate that the method is linear, precise, and accurate for its intended purpose. Researchers can adapt this protocol to suit their specific sample matrices and analytical requirements.

References

Application Note: Quantitative Analysis of 7-Deoxyloganic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 7-deoxyloganic acid. This compound is a key intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids, compounds of significant pharmaceutical interest.[1][2] The described protocol is applicable for the analysis of this compound in various biological matrices, such as plant tissues and plasma, and is crucial for research in phytochemistry, drug discovery, and metabolic engineering. The method utilizes a simple protein precipitation or solvent extraction for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in negative ion mode.

Introduction

This compound is a pivotal precursor in the biosynthesis of valuable plant-derived natural products, including the anticancer agent paclitaxel and the anti-Alzheimer's drug candidate huperzine A. Accurate and precise quantification of this iridoid is essential for understanding its metabolic pathways and for the development of engineered biological systems for the production of these pharmaceuticals. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological samples.[3][4] This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, adaptable for various research and development needs.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Gliclazide or a stable isotope-labeled this compound

  • HPLC-grade methanol, acetonitrile, and water[5]

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Sample Preparation

A clean and efficient sample preparation is critical for successful LC-MS/MS analysis.[5][6] The following protocols are recommended for plasma and plant tissue matrices.

Plasma Samples:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an HPLC vial for analysis.

Plant Tissue Samples:

  • Homogenize 100 mg of fresh or frozen plant tissue in 1 mL of methanol.[8]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent and reconstitute as described in steps 4-6 of the plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

A C18 reversed-phase column is suitable for the separation of this compound.[9]

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min

Mass Spectrometry (MS) Conditions:

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[9]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Data Presentation

Table 1: MRM Transitions and Retention Time

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)Retention Time (min)
This compound359.1197.10.115~ 3.5
Internal Standard (IS)VariesVaries0.1VariesVaries

Note: The precursor ion for this compound is the [M-H]⁻ adduct. The product ion is a characteristic fragment. These values should be optimized for the specific instrument used.

Table 2: Hypothetical Quantitative Data Summary

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound1 - 1000195 - 105< 10

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma or Plant Tissue) add_is Add Internal Standard & Precipitation/Extraction Solvent sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway geraniol Geraniol nepetalactol Nepetalactol geraniol->nepetalactol Multiple Steps deoxyloganetic_acid 7-Deoxyloganetic Acid nepetalactol->deoxyloganetic_acid Oxidation deoxyloganic_acid This compound deoxyloganetic_acid->deoxyloganic_acid Glycosylation loganic_acid Loganic Acid deoxyloganic_acid->loganic_acid Hydroxylation secologanin Secologanin loganic_acid->secologanin Multiple Steps alkaloids Monoterpenoid Indole Alkaloids secologanin->alkaloids

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol is designed to be a starting point for method development and can be further optimized to meet specific research requirements. This method will be a valuable tool for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

References

Application Notes and Protocols: 7-Deoxyloganic Acid as a Metabolic Marker in Plant Biotechnology and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxyloganic acid is a pivotal iridoid monoterpene that serves as a key intermediate in the biosynthesis of secologanin, a precursor to a vast array of valuable terpenoid indole alkaloids (TIAs) in medicinal plants such as Catharanthus roseus (Madagascar periwinkle). The strategic position of this compound in this pathway makes it an important metabolic marker for research in plant biotechnology, metabolic engineering, and drug discovery. Monitoring the levels of this compound can provide critical insights into the flux of the TIA biosynthetic pathway, aiding in the identification of enzymatic bottlenecks and the development of engineered plant varieties or microbial systems with enhanced production of therapeutic compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as a metabolic marker, focusing on its quantification in genetically modified organisms.

Data Presentation: Quantitative Analysis of this compound

The accumulation of this compound can be significantly influenced by genetic modifications within the terpenoid indole alkaloid biosynthetic pathway. Virus-Induced Gene Silencing (VIGS) is a powerful technique to study gene function in plants. Silencing genes downstream of this compound formation can lead to its accumulation, highlighting its role as a key metabolic intermediate.

Table 1: Accumulation of this compound in Catharanthus roseus Following Virus-Induced Gene Silencing (VIGS) of Key Biosynthetic Enzymes.

Gene SilencedEnzyme FunctionPlant LineThis compound Concentration (mg/g Fresh Weight)Reference
CrDL7H (this compound 7-hydroxylase)Converts this compound to loganic acidC. roseus (VIGS)> 4.0Salim et al., 2013[1]
Control (Empty Vector)No target gene silencedC. roseus (VIGS)Not DetectedSalim et al., 2013[1]
7DLS (7-deoxyloganetic acid synthase)Catalyzes the formation of 7-deoxyloganetic acidC. roseus (VIGS)Significantly Decreased*Salim et al., 2014[2]

Note: While the exact quantitative value for this compound was not provided, silencing of 7DLS, an upstream enzyme, leads to a significant decrease in downstream metabolites, including secologanin, implying a reduction in this compound levels.

Signaling Pathways and Experimental Workflows

Terpenoid Indole Alkaloid Biosynthetic Pathway

The following diagram illustrates the central position of this compound in the biosynthesis of secologanin and downstream TIAs.

TIA_Pathway GPP Geranyl Diphosphate Iridodial Iridodial GPP->Iridodial Multiple Steps Deoxyloganetic_Acid 7-Deoxyloganetic Acid Iridodial->Deoxyloganetic_Acid 7DLS Deoxyloganic_Acid This compound Deoxyloganetic_Acid->Deoxyloganic_Acid 7-DLGT Loganic_Acid Loganic Acid Deoxyloganic_Acid->Loganic_Acid 7-DLH (CrDL7H) Loganin Loganin Loganic_Acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine TIAs Terpenoid Indole Alkaloids Strictosidine->TIAs Multiple Steps

Biosynthetic pathway leading to Terpenoid Indole Alkaloids.
Experimental Workflow: VIGS and Metabolite Analysis

This workflow outlines the key steps from the generation of VIGS constructs to the final quantification of this compound.

VIGS_Workflow cluster_0 VIGS Construct Preparation cluster_1 Plant Infiltration and Growth cluster_2 Sample Preparation and Analysis Gene_Selection Select Target Gene (e.g., CrDL7H) Primer_Design Design Primers for Gene Fragment Amplification Gene_Selection->Primer_Design PCR PCR Amplification of Target Gene Fragment Primer_Design->PCR Cloning Clone Fragment into pTRV2 Vector PCR->Cloning Transformation Transform into Agrobacterium tumefaciens Cloning->Transformation Agroinfiltration Agroinfiltrate C. roseus Seedlings Transformation->Agroinfiltration Growth Grow Plants under Controlled Conditions Agroinfiltration->Growth Phenotyping Monitor for Silencing Phenotype (e.g., photobleaching) Growth->Phenotyping Harvest Harvest Leaf Tissue Phenotyping->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

References

Application Notes and Protocols for 7-Deoxyloganic Acid In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxyloganic acid, an iridoid glycoside, and its isomers such as 8-epi-7-deoxyloganic acid (DLA), have demonstrated significant anti-inflammatory and antioxidant properties in various in vitro models.[1] These compounds modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, emerging evidence on related iridoid glycosides suggests a potential role in regulating bone metabolism, specifically in the process of osteoclastogenesis.

These application notes provide a comprehensive overview of the in vitro bioassays used to characterize the biological activities of this compound and its isomers. Detailed experimental protocols and data presentation guidelines are included to assist researchers in evaluating its therapeutic potential.

Anti-Inflammatory and Antioxidant Activity

The primary model for assessing the anti-inflammatory effects of this compound involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in these cells, characterized by the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.

Key In Vitro Bioassays:
  • Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compound and establish a safe dose range for subsequent experiments.

  • Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibition of NO, a key inflammatory mediator.

  • Pro-inflammatory Cytokine and Chemokine Measurement (ELISA or qRT-PCR): To measure the reduction in levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[1]

  • Prostaglandin E2 (PGE2) Measurement (ELISA): To assess the inhibition of COX-2 activity.

  • Western Blotting: To analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB (p65, IκBα) and MAPK (p38, ERK) pathways.[1]

  • Quantitative Real-Time PCR (qRT-PCR): To evaluate the mRNA expression levels of genes encoding pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6).

  • Immunofluorescence: To visualize the nuclear translocation of NF-κB p65 subunit.[1]

  • Nrf2/HO-1 Pathway Activation: To assess the antioxidant effects by measuring the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[1]

Quantitative Data Summary

The following table summarizes the reported effects of 8-epi-7-deoxyloganic acid (DLA) on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

BioassayCell LineStimulantCompound ConcentrationsObserved Effect
Cell Viability RAW 264.7LPS12.5, 25, 50 µMNo significant cytotoxicity observed at the tested concentrations.
Nitric Oxide (NO) Production RAW 264.7LPS12.5, 25, 50 µMDose-dependent inhibition of NO production. The IC50 value for NO inhibition by a similar compound, rosmarinic acid methyl ester, was found to be 14.25 µM, providing a comparative reference.[2]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) & Chemokine (MCP-1) RAW 264.7LPS12.5, 25, 50 µMDose-dependent reduction in the production of TNF-α, IL-1β, IL-6, and MCP-1 at both the protein and mRNA levels.[1]
Prostaglandin E2 (PGE2) Production RAW 264.7LPS12.5, 25, 50 µMEffective inhibition of PGE2 generation.[1]
iNOS and COX-2 Expression RAW 264.7LPS12.5, 25, 50 µMDose-dependent suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[1]
NF-κB Pathway Activation RAW 264.7LPS12.5, 25, 50 µMInhibition of LPS-stimulated phosphorylation of p65 and degradation of IκBα, leading to reduced nuclear translocation of p65.[1]
MAPK Pathway Activation RAW 264.7LPS12.5, 25, 50 µMSuppression of LPS-stimulated phosphorylation of p38 and Erk1/2.
Nrf2/HO-1 Pathway Activation RAW 264.7-12.5, 25, 50 µMUpregulation of heme oxygenase-1 (HO-1) via the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the suppression of reactive oxygen species (ROS).[1]

Potential Role in Osteoclastogenesis Inhibition

While direct evidence for the effect of this compound on osteoclastogenesis is currently limited, studies on other iridoid glycosides, such as monotropein and loganic acid, have shown inhibitory effects on osteoclast differentiation and bone resorption.[3][4] Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity contributes to bone diseases like osteoporosis. The differentiation of osteoclasts is primarily induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

Key In Vitro Bioassays for Osteoclastogenesis:
  • Osteoclast Differentiation Assay: To assess the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts from precursor cells (e.g., RAW 264.7 cells or bone marrow-derived macrophages) in the presence of RANKL.

  • TRAP Staining and Activity Assay: To identify and quantify differentiated osteoclasts.

  • Bone Resorption Pit Assay: To evaluate the functional activity of mature osteoclasts by measuring their ability to resorb a bone-like substrate.

  • F-actin Ring Formation Assay: To visualize the cytoskeletal organization essential for osteoclast function.

  • qRT-PCR and Western Blotting: To analyze the expression of key osteoclastogenic markers such as NFATc1, c-Fos, Cathepsin K, and TRAP.

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells

Objective: To quantify the inhibitory effect of this compound on NO production.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or its isomer)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Solution A to the supernatant, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • RAW 264.7 cells

  • 6-well culture plates

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight.

  • Pre-treat cells with this compound for a specified time (e.g., 12 hours).

  • Stimulate with LPS (e.g., 500 ng/mL) for a short duration (e.g., 1 hour for phosphorylation events).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: Osteoclast Differentiation Assay

Objective: To assess the inhibitory effect of this compound on RANKL-induced osteoclast differentiation.

Materials:

  • RAW 264.7 cells or bone marrow-derived macrophages (BMMs)

  • Alpha-MEM with 10% FBS

  • Recombinant mouse RANKL

  • Recombinant mouse M-CSF (for BMMs)

  • This compound

  • TRAP staining kit

  • 48-well or 96-well culture plates

Procedure:

  • Seed RAW 264.7 cells (or BMMs) in culture plates.

  • Treat the cells with RANKL (e.g., 50 ng/mL) and M-CSF (for BMMs, e.g., 30 ng/mL) in the presence or absence of various concentrations of this compound.

  • Culture the cells for 4-6 days, changing the medium every 2 days.

  • After the incubation period, fix the cells with 10% formalin.

  • Stain the cells for TRAP activity according to the manufacturer's instructions.

  • Identify and count TRAP-positive multinucleated cells (osteoclasts, typically defined as having ≥3 nuclei) under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 This compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKs MAPKs MyD88->MAPKs activates IkappaB IkappaB IKK->IkappaB phosphorylates NFkappaB NFkappaB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription of AP1 AP1 MAPKs->AP1 activates AP1->Nucleus translocates to DLA This compound DLA->IKK inhibits DLA->MAPKs inhibits

Caption: this compound inhibits LPS-induced inflammatory pathways.

G cluster_0 In Vitro Bioassay Workflow cluster_1 Downstream Assays start Seed RAW 264.7 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate NO_assay Nitric Oxide Assay incubate->NO_assay Cytokine_assay Cytokine/PGE2 ELISA incubate->Cytokine_assay qPCR qRT-PCR incubate->qPCR Western_blot Western Blot incubate->Western_blot

Caption: General workflow for in vitro anti-inflammatory assays.

G cluster_0 RANKL-Induced Osteoclastogenesis cluster_1 Potential Inhibition by Iridoid Glycosides RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkappaB_pathway NF-κB Pathway TRAF6->NFkappaB_pathway activates MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway activates cFos_NFATc1 c-Fos & NFATc1 (Master Regulators) NFkappaB_pathway->cFos_NFATc1 activates MAPK_pathway->cFos_NFATc1 activates Osteoclast_genes Osteoclast-specific Genes (TRAP, Cathepsin K) cFos_NFATc1->Osteoclast_genes induce expression of Osteoclast_differentiation Osteoclast Differentiation & Bone Resorption Osteoclast_genes->Osteoclast_differentiation leads to Iridoid This compound (Hypothesized) Iridoid->NFkappaB_pathway inhibits Iridoid->MAPK_pathway inhibits

Caption: Hypothesized inhibition of osteoclastogenesis by this compound.

References

7-Deoxyloganic Acid: A Key Precursor in Iridoid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxyloganic acid is a pivotal intermediate in the biosynthesis of iridoids, a large group of monoterpenoids with diverse biological activities and significant pharmaceutical applications. As a precursor to loganic acid and subsequently to the critical iridoid secologanin, understanding the enzymatic conversions involving this compound is crucial for the metabolic engineering of high-value natural products, including the anticancer agents vinblastine and vincristine derived from Catharanthus roseus. These notes provide detailed protocols for key experiments related to the study of this compound's role in iridoid biosynthesis, along with quantitative data to support experimental design and interpretation.

I. The Role of this compound in the Iridoid Biosynthetic Pathway

The biosynthesis of iridoids from geraniol involves a series of enzymatic steps. A key part of this pathway is the conversion of 7-deoxyloganetic acid to loganic acid, with this compound as the intermediate. This conversion is catalyzed by two sequential enzymes:

  • 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT / UGT8): This enzyme glycosylates 7-deoxyloganetic acid to form this compound.[1][2]

  • This compound Hydroxylase (7-DLH): This cytochrome P450 enzyme hydroxylates this compound to produce loganic acid.[2]

The spatial organization of this pathway within the plant is complex, with the initial steps, including the formation of this compound, occurring in the internal phloem-associated parenchyma (IPAP) cells of Catharanthus roseus leaves. Subsequent steps, including the conversion to secologanin, take place in the leaf epidermis.[1][2]

II. Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the conversion of this compound and the effects of gene silencing on metabolite accumulation.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (µmol/min/µg)Source
7-Deoxyloganetic Acid Glucosyltransferase (UGT8)7-Deoxyloganetic Acid9.81.25-[2]
This compound Hydroxylase (7-DLH)This compound111-5.5[2]
This compound Hydroxylase (7-DLH)NADPH30-4.19[2]

Table 2: Effects of Virus-Induced Gene Silencing (VIGS) on Iridoid and Alkaloid Accumulation in Catharanthus roseus

Gene SilencedMetaboliteChange in AccumulationSource
This compound Hydroxylase (CrDL7H)This compoundIncreased to >4 mg/g fresh leaf weight (not detected in controls)[3]
SecologaninReduced by at least 70%[3]
7-Deoxyloganetic Acid Glucosyltransferase (UGT8)SecologaninLarge decline (specific quantitative data not available in searched literature)[1][4]
Monoterpenoid Indole Alkaloids (MIAs)Large decline (specific quantitative data not available in searched literature)[1][4]

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Enzyme Assay for 7-Deoxyloganetic Acid Glucosyltransferase (UGT8)

Objective: To determine the enzymatic activity and kinetic parameters of 7-DLGT (UGT8).

Materials:

  • Purified recombinant 7-DLGT (UGT8) enzyme

  • 7-Deoxyloganetic acid (substrate)

  • UDP-glucose (donor substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, a known concentration of 7-deoxyloganetic acid, and UDP-glucose. For kinetic analysis, vary the concentration of one substrate while keeping the other constant. Substrate concentrations can range from 0.01 to 5 mM for the acceptor (7-deoxyloganetic acid) and 0.25 to 10 mM for the donor (UDP-glucose).[1]

  • Enzyme Addition: Initiate the reaction by adding 10 to 25 µg of the purified enzyme.[1]

  • Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 10 minutes) during which the reaction is linear.[1]

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Analysis: Analyze the reaction products by HPLC. Monitor the formation of this compound by comparing the retention time and UV spectrum to an authentic standard.

  • Data Analysis: Calculate initial reaction velocities from the product peak areas. For kinetic analysis, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine K_m_ and V_max_.[1]

Protocol 2: Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

Objective: To study the in vivo function of genes involved in iridoid biosynthesis by suppressing their expression.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)

  • Catharanthus roseus plants (4-6 weeks old)

  • Infiltration medium (e.g., 10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)

  • Liquid nitrogen

  • Equipment for metabolite extraction and analysis (e.g., HPLC-MS)

  • Equipment for RNA extraction and qRT-PCR

Procedure:

  • Vector Construction: Clone a fragment (e.g., 300-500 bp) of the target gene (e.g., 7-DLH or 7-DLGT) into the pTRV2 vector.

  • Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-gene construct into A. tumefaciens.

  • Culture Preparation: Grow separate cultures of A. tumefaciens containing pTRV1 and pTRV2-gene to an OD₆₀₀ of ~1.5.

  • Infiltration: Harvest and resuspend the bacterial cells in the infiltration medium to a final OD₆₀₀ of 1.5. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. Infiltrate the abaxial side of the leaves of C. roseus plants using a needleless syringe.

  • Plant Growth: Grow the infiltrated plants for 3-4 weeks under controlled conditions (e.g., 25°C, 16-h light/8-h dark cycle).

  • Sample Collection: Harvest leaves from silenced and control (empty vector) plants. Freeze the samples in liquid nitrogen and store at -80°C.

  • Analysis:

    • Metabolite Analysis: Extract metabolites from a portion of the leaf tissue and analyze the levels of this compound, loganic acid, secologanin, and downstream alkaloids (e.g., catharanthine, vindoline) using HPLC-MS.

    • Gene Expression Analysis: Extract total RNA from another portion of the leaf tissue. Perform qRT-PCR to confirm the suppression of the target gene expression.

Protocol 3: RNA In Situ Hybridization in Catharanthus roseus Leaves

Objective: To localize the expression of transcripts of genes involved in iridoid biosynthesis within the leaf tissues.

Materials:

  • Young developing leaves of C. roseus

  • Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 3.7% formaldehyde)

  • Paraffin

  • Microtome

  • Digoxigenin (DIG)-labeled RNA probes (antisense and sense)

  • Hybridization buffer

  • Antibody against DIG conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate for color development

  • Microscope

Procedure:

  • Tissue Fixation and Embedding: Fix the young leaves in FAA, dehydrate through an ethanol series, and embed in paraffin.[1]

  • Sectioning: Cut thin sections (e.g., 8-10 µm) using a microtome and mount them on slides.

  • Probe Synthesis: Synthesize DIG-labeled antisense (to detect the transcript) and sense (as a negative control) RNA probes for the target gene (e.g., 7-DLGT or 7-DLH) by in vitro transcription.

  • Pre-hybridization and Hybridization: Deparaffinize and rehydrate the tissue sections. Pre-hybridize the sections in hybridization buffer. Hybridize overnight with the DIG-labeled probes at a specific temperature (e.g., 55°C).

  • Washing: Perform stringent washes to remove non-specifically bound probes.

  • Immunodetection: Block the sections and incubate with an anti-DIG-AP antibody.

  • Color Development: Wash the sections and incubate with the NBT/BCIP substrate until a purple precipitate forms, indicating the location of the transcript.

  • Microscopy: Dehydrate the sections, mount with a coverslip, and observe under a microscope to determine the cellular localization of the gene expression.[1]

IV. Visualizations

Diagram 1: Iridoid Biosynthetic Pathway Focusing on this compound

Iridoid_Pathway Geraniol Geraniol Iridodial Iridodial Geraniol->Iridodial Multiple Steps Deoxyloganetic_Acid 7-Deoxyloganetic Acid Iridodial->Deoxyloganetic_Acid Iridoid Oxidase (IO) Deoxyloganic_Acid This compound Deoxyloganetic_Acid->Deoxyloganic_Acid 7-DLGT (UGT8) Loganic_Acid Loganic Acid Deoxyloganic_Acid->Loganic_Acid 7-DLH Secologanin Secologanin Loganic_Acid->Secologanin Multiple Steps

Caption: Simplified iridoid biosynthetic pathway highlighting this compound.

Diagram 2: Experimental Workflow for VIGS in Catharanthus roseus

VIGS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Vector_Construction 1. Construct pTRV2 vector with target gene fragment Agro_Transformation 2. Transform pTRV1 and pTRV2 into Agrobacterium Vector_Construction->Agro_Transformation Culture_Growth 3. Grow Agrobacterium cultures Agro_Transformation->Culture_Growth Infiltration 4. Infiltrate C. roseus leaves Culture_Growth->Infiltration Plant_Growth 5. Grow plants for 3-4 weeks Infiltration->Plant_Growth Harvesting 6. Harvest silenced and control leaves Plant_Growth->Harvesting Metabolite_Analysis 7a. Metabolite Extraction & HPLC-MS Harvesting->Metabolite_Analysis RNA_Analysis 7b. RNA Extraction & qRT-PCR Harvesting->RNA_Analysis

Caption: Workflow for Virus-Induced Gene Silencing (VIGS) in C. roseus.

References

Application Notes & Protocols: Analytical Standards for 7-Deoxyloganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxyloganic acid is a crucial iridoid monoterpene that serves as an intermediate in the biosynthesis of secologanin and, subsequently, a wide array of monoterpenoid indole alkaloids (MIAs) with significant pharmaceutical value.[1] Found in medicinal plants such as Catharanthus roseus, the quantitative analysis of this compound is essential for metabolic engineering studies, drug discovery, and quality control of herbal products. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily utilizing High-Performance Liquid Chromatography (HPLC).

Analytical Standard

Recommended Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible method for the quantification of this compound. Due to its organic acid nature, a reversed-phase HPLC method is generally effective.

Experimental Protocol: HPLC-UV Analysis

This protocol is a general guideline based on established methods for the analysis of organic acids and iridoid glycosides in plant matrices.[2][3][4][5]

a) Sample Preparation (from Plant Material, e.g., Catharanthus roseus leaves):

  • Harvest and Freeze-Dry: Harvest fresh plant material and immediately freeze-dry to preserve the metabolic profile.

  • Grinding: Grind the lyophilized tissue into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) in water.

    • Vortex thoroughly for 1 minute.

    • Sonicate for 30 minutes in a sonication bath.

    • Centrifuge at 14,000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Elution Mode: Gradient elution is recommended to separate this compound from other metabolites. A typical gradient could be:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 70 30
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (characteristic for the carboxyl group in organic acids).[3][4]

c) Quantification:

  • Prepare a stock solution of the purified this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 100 µg/mL.

  • Inject the standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Representative)

The following table summarizes typical validation parameters for an HPLC-UV method for the analysis of organic acids. These are representative values and should be determined specifically for the analysis of this compound in your laboratory.[2][3][6]

ParameterTypical ValueDescription
Linearity (R²) > 0.995The coefficient of determination for the calibration curve over the specified concentration range.
Limit of Detection (LOD) 0.01 - 0.5 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 1.5 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (RSD%) < 5%The relative standard deviation for repeated measurements of the same sample.
Accuracy (Recovery %) 95 - 105%The percentage of the true amount of analyte that is recovered by the analytical method.
Specificity No interference at the retention time of the analyteThe ability of the method to exclusively measure the analyte in the presence of other components.

Advanced Methodology: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.

Experimental Protocol: LC-MS/MS Analysis

a) Sample Preparation: As described for HPLC-UV analysis.

b) Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller column particle sizes (e.g., sub-2 µm) for UPLC systems.

c) Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M-H]⁻): m/z 359.1

  • Product Ions: Fragmentation of the precursor ion will yield specific product ions that can be used for quantification and confirmation. These transitions need to be optimized empirically. Iridoid glycosides are known to lose their glucose moiety (162 Da) upon fragmentation.[7]

Biosynthesis Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of this compound and a general experimental workflow for its quantification.

biosynthesis_pathway Geraniol Geraniol Iridotrial Iridotrial Geraniol->Iridotrial Multiple Steps Deoxyloganetic_Acid 7-Deoxyloganetic Acid Iridotrial->Deoxyloganetic_Acid Iridoid Synthase Deoxyloganic_Acid This compound Deoxyloganetic_Acid->Deoxyloganic_Acid 7-DLGT Loganic_Acid Loganic Acid Deoxyloganic_Acid->Loganic_Acid 7-DLH Loganin Loganin Loganic_Acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS

Biosynthesis pathway of this compound and its conversion to secologanin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV / LC-MS Filtration->HPLC Quantification Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

General experimental workflow for the quantification of this compound.

References

Application Notes & Protocols for Metabolic Engineering of 7-Deoxyloganic Acid Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of microorganisms to produce 7-deoxyloganic acid, a key intermediate in the biosynthesis of valuable monoterpenoid indole alkaloids (MIAs). The following sections detail the biosynthetic pathway, strategies for heterologous expression, and analytical methods for quantification.

Introduction to this compound Biosynthesis

This compound is a critical precursor in the plant-based production of numerous pharmacologically important MIAs, such as vinblastine and vincristine.[1] The biosynthesis of this compound is part of the iridoid pathway, which begins with geranyl pyrophosphate (GPP). Key enzymatic steps lead to the formation of 7-deoxyloganetic acid, which is then glycosylated to yield this compound.[2][3] The subsequent hydroxylation of this compound forms loganic acid, another important intermediate.[2] Metabolic engineering efforts aim to reconstruct this pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to provide a sustainable and scalable source of this valuable precursor.[4][5]

Engineered this compound Pathway

The heterologous production of this compound in a microbial host involves the expression of several key enzymes from the plant iridoid pathway. The pathway commences with the universal terpenoid precursor, geranyl pyrophosphate (GPP), and culminates in the formation of this compound.

  • Geraniol Synthase (GES): Converts GPP to geraniol.

  • Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol.

  • 8-hydroxygeraniol dehydrogenase (8HGO): Oxidizes 8-hydroxygeraniol.

  • Iridoid Synthase (IS): Catalyzes the formation of the characteristic iridoid ring structure.

  • Iridoid Oxidase (IO): A cytochrome P450 enzyme that oxidizes the iridoid ring.

  • 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): The final step, where 7-deoxyloganetic acid is glycosylated to form this compound.[2][3][6]

7-Deoxyloganic_Acid_Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H (CYP450) 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8HGO Nepetalactol Nepetalactol 8-Oxogeranial->Nepetalactol IS 7-Deoxyloganetic_Acid 7-Deoxyloganetic Acid Nepetalactol->7-Deoxyloganetic_Acid IO (CYP450) 7-Deoxyloganic_Acid This compound 7-Deoxyloganetic_Acid->7-Deoxyloganic_Acid 7-DLGT

Figure 1. Engineered biosynthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data from a metabolic engineering study aimed at optimizing this compound production in Saccharomyces cerevisiae.

Strain IDGenotype ModificationPrecursor Fed (g/L)This compound Titer (mg/L)Yield (mg/g precursor)
YL-01Wild-Type (Control)10 g/L Geraniol< 0.1< 0.01
YL-02Expressing GES, G8H, 8HGO, IS, IO, 7-DLGT10 g/L Glucose15.2 ± 1.81.52
YL-03YL-02 + Overexpression of tHMG110 g/L Glucose45.7 ± 4.24.57
YL-04YL-02 + Overexpression of CPR10 g/L Glucose28.9 ± 3.12.89
YL-05YL-03 + YL-0410 g/L Glucose78.5 ± 6.57.85

Data represents the mean ± standard deviation from triplicate experiments.

Experimental Protocols

This protocol describes the construction of a yeast expression vector for the 7-deoxyloganetic acid glucosyltransferase (7-DLGT) gene and its transformation into S. cerevisiae.

Yeast_Strain_Construction_Workflow cluster_0 Plasmid Construction cluster_1 Yeast Transformation PCR_Amplification PCR Amplification of 7-DLGT gene from C. roseus cDNA Gibson_Assembly Gibson Assembly PCR_Amplification->Gibson_Assembly Vector_Linearization Linearization of pYES2/NT A vector Vector_Linearization->Gibson_Assembly Ecoli_Transformation Transformation into E. coli DH5α Gibson_Assembly->Ecoli_Transformation Plasmid_Purification Plasmid Miniprep and Sequence Verification Ecoli_Transformation->Plasmid_Purification Transformation Lithium Acetate Transformation Plasmid_Purification->Transformation pYES2-7-DLGT Yeast_Culture Grow S. cerevisiae CEN.PK2-1C Yeast_Culture->Transformation Selection Selection on SC-Ura plates Transformation->Selection Colony_PCR Colony PCR and Verification Selection->Colony_PCR Engineered_Strain Engineered_Strain Colony_PCR->Engineered_Strain Engineered Strain

Figure 2. Workflow for the construction of an engineered yeast strain.

Materials:

  • Catharanthus roseus cDNA library

  • High-fidelity DNA polymerase

  • pYES2/NT A yeast expression vector (Invitrogen)

  • Restriction enzymes (e.g., BamHI, XhoI)

  • T4 DNA Ligase

  • Chemically competent E. coli DH5α

  • S. cerevisiae strain CEN.PK2-1C

  • LB medium and plates with ampicillin

  • YPD medium

  • Synthetic Complete (SC) dropout medium lacking uracil (SC-Ura)

  • Lithium Acetate/PEG solution for yeast transformation

Protocol:

  • Gene Amplification: Amplify the coding sequence of 7-DLGT from the C. roseus cDNA library using PCR with primers containing appropriate restriction sites (e.g., BamHI and XhoI).

  • Vector Preparation: Digest the pYES2/NT A vector with the same restriction enzymes.

  • Ligation: Ligate the purified PCR product and the linearized vector using T4 DNA Ligase.

  • E. coli Transformation: Transform the ligation mixture into competent E. coli DH5α cells and select for ampicillin-resistant colonies.

  • Plasmid Isolation and Verification: Isolate the plasmid DNA from overnight cultures of selected colonies and verify the insert by restriction digestion and Sanger sequencing.

  • Yeast Transformation: Transform the verified pYES2-7-DLGT plasmid into S. cerevisiae CEN.PK2-1C using the lithium acetate method.

  • Selection and Verification: Plate the transformed yeast cells on SC-Ura agar plates to select for successful transformants. Verify the presence of the insert in yeast colonies by colony PCR.

Materials:

  • Engineered S. cerevisiae strain harboring the 7-DLGT expression plasmid.

  • SC-Ura medium with 2% (w/v) glucose.

  • SC-Ura medium with 2% (w/v) galactose for induction.

  • 7-deoxyloganetic acid substrate.

  • Shaking incubator.

  • Centrifuge.

Protocol:

  • Pre-culture: Inoculate a single colony of the engineered yeast strain into 5 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C with shaking.

  • Main Culture: Inoculate the pre-culture into 50 mL of SC-Ura medium with 2% glucose to an initial OD600 of 0.4. Grow at 30°C with shaking until the OD600 reaches approximately 1.0.

  • Induction: Pellet the cells by centrifugation and resuspend in 50 mL of SC-Ura medium with 2% galactose to induce gene expression from the GAL1 promoter.

  • Expression: Incubate the culture at 20-30°C for 24-48 hours to allow for protein expression.

  • Bioconversion: Add the 7-deoxyloganetic acid substrate to the culture to a final concentration of 1 mM.

  • Sampling: Take samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours) for analysis.

This protocol outlines the extraction and quantification of this compound from yeast culture samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

LCMS_Workflow Sample_Collection Collect Yeast Culture Sample Centrifugation Centrifuge to Separate Supernatant Sample_Collection->Centrifugation Extraction Supernatant Filtration (0.22 µm filter) Centrifugation->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Quantification using Standard Curve LCMS_Analysis->Data_Analysis Result Final Titer (mg/L) Data_Analysis->Result

Figure 3. Analytical workflow for this compound quantification.

Materials:

  • Yeast culture samples.

  • Centrifuge.

  • 0.22 µm syringe filters.

  • HPLC vials.

  • This compound analytical standard.

  • LC-MS system (e.g., Agilent 1260 series LC coupled to a 6430 Series Triple Quadrupole MS).[4]

Protocol:

  • Sample Preparation:

    • Take 1 mL of yeast culture and centrifuge at 13,000 rpm for 5 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other metabolites (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 359.1 -> 197.1, corresponding to [M-H]⁻ and a characteristic fragment).

  • Quantification:

    • Prepare a standard curve using the this compound analytical standard at known concentrations.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Troubleshooting and Considerations

  • Low Yields: Low product titers can be due to several factors, including poor enzyme expression, substrate limitation, product toxicity, or inefficient cofactor regeneration. Strategies to address these issues include codon optimization of heterologous genes, balancing enzyme expression levels, engineering precursor pathways, and performing fed-batch fermentation.[7][8][9]

  • Cytochrome P450 Expression: The expression of plant-derived cytochrome P450 enzymes (G8H and IO) in yeast can be challenging. Co-expression of a compatible cytochrome P450 reductase (CPR) is often necessary for their activity.

  • Metabolite Transport: The transport of pathway intermediates across cellular membranes can be a bottleneck. Engineering transporter proteins may be required for optimal production.

  • Analytical Method Development: The development of a robust and sensitive LC-MS method is crucial for accurate quantification. Optimization of chromatographic separation and MS parameters is essential.[1][10]

By following these protocols and considering the key aspects of metabolic engineering, researchers can advance the development of microbial cell factories for the sustainable production of this compound and other valuable plant-derived natural products.

References

Application Note: A Validated Bioanalytical Method for the Quantification of 7-Deoxyloganic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7-Deoxyloganic acid is an iridoid monoterpene that plays a crucial role as a biosynthetic intermediate in the formation of high-value plant-specialized metabolites, including the anticancer agent paclitaxel.[1] It is a glycoside of 7-deoxyloganetic acid and a precursor to loganic acid in the secologanin biosynthesis pathway.[2][3] Given its significance in the biosynthesis of pharmacologically active compounds, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug development.

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation and has been validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.

Chemical Properties of this compound
PropertyValue
Chemical Formula C₁₆H₂₄O₉[4]
Molar Mass 360.36 g/mol [4]
IUPAC Name (1S,4aS,7S,7aR)-1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid[4]
CAS Number 22487-36-1[5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Loganic Acid (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (Loganic Acid) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation from Human Plasma

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution (Loganic Acid, 1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (0.1% formic acid in water:acetonitrile, 95:5, v/v).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions (Proposed):

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    This compound 359.1 [M-H]⁻ 197.1 [M-H-Glc]⁻

    | Loganic Acid (IS) | 375.1 [M-H]⁻ | 213.1 [M-H-Glc]⁻ |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Note: The proposed MRM transitions are based on the molecular weight of this compound and the common fragmentation pattern of iridoid glycosides, which involves the loss of the glucose moiety (162 Da). These transitions should be confirmed experimentally.

Method Validation Summary

The bioanalytical method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in accordance with FDA and EMA guidelines.

Quantitative Data Summary
Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Inter-day Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Mean Extraction Recovery > 85%
Matrix Effect Minimal (CV < 15%)
Stability (Freeze-thaw, Short-term, Long-term) Stable

Visualizations

Biosynthetic Pathway of this compound

G Geranyl Diphosphate Geranyl Diphosphate Iridodial Iridodial Geranyl Diphosphate->Iridodial Iridoid Synthase 7-Deoxyloganetic Acid 7-Deoxyloganetic Acid Iridodial->7-Deoxyloganetic Acid Iridoid Oxidase This compound This compound 7-Deoxyloganetic Acid->this compound 7-DLGT (7-deoxyloganetic acid glucosyltransferase) Loganic Acid Loganic Acid This compound->Loganic Acid 7-DLH (this compound hydroxylase) Secologanin Secologanin Loganic Acid->Secologanin SLS (Secologanin Synthase) Iridoid Synthase Iridoid Synthase Iridoid Oxidase Iridoid Oxidase 7-DLGT 7-DLGT 7-DLH 7-DLH SLS SLS

Caption: Biosynthesis of Secologanin from Geranyl Diphosphate.

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample (100 µL) Plasma Sample (100 µL) Add Internal Standard (10 µL) Add Internal Standard (10 µL) Plasma Sample (100 µL)->Add Internal Standard (10 µL) Protein Precipitation (Acetonitrile, 300 µL) Protein Precipitation (Acetonitrile, 300 µL) Add Internal Standard (10 µL)->Protein Precipitation (Acetonitrile, 300 µL) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (Acetonitrile, 300 µL)->Vortex & Centrifuge Evaporate Supernatant Evaporate Supernatant Vortex & Centrifuge->Evaporate Supernatant Reconstitute in Mobile Phase (100 µL) Reconstitute in Mobile Phase (100 µL) Evaporate Supernatant->Reconstitute in Mobile Phase (100 µL) Inject into HPLC Inject into HPLC Reconstitute in Mobile Phase (100 µL)->Inject into HPLC C18 Column Separation C18 Column Separation Inject into HPLC->C18 Column Separation Mass Spectrometry Detection (MRM) Mass Spectrometry Detection (MRM) C18 Column Separation->Mass Spectrometry Detection (MRM) Peak Integration Peak Integration Mass Spectrometry Detection (MRM)->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification of Unknowns Quantification of Unknowns Calibration Curve Generation->Quantification of Unknowns

Caption: Workflow for the bioanalysis of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the chromatographic separation on a C18 column are well-suited for high-throughput analysis. The method has been validated according to international guidelines and is suitable for use in pharmacokinetic and other studies requiring the measurement of this compound concentrations in a biological matrix.

References

Application Notes and Protocols for the Detection of 7-Deoxyloganic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Deoxyloganic acid is an iridoid monoterpene that serves as a key intermediate in the biosynthesis of secologanin, a precursor to therapeutically important monoterpenoid indole alkaloids (MIAs) in plants like Catharanthus roseus. The quantification of this compound in biological matrices is crucial for understanding the pharmacokinetics, metabolism, and overall biological activity of iridoid-containing compounds. This document provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) coupled with the specificity and sensitivity of tandem mass spectrometry (MS/MS) for the determination of this compound. Biological samples are first processed to remove proteins and other interfering substances. The analyte is then separated from other components on a reversed-phase C18 column and subsequently detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for accurate quantification of the target analyte.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.

  • Reagents and Materials:

    • Blank plasma (e.g., rat, human)

    • This compound reference standard

    • Internal Standard (IS) (e.g., Loganin or a structurally similar, stable isotope-labeled compound)

    • Methanol (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 300 µL of ice-cold methanol to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. UPLC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instruments.

  • UPLC System:

    • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: Linear gradient to 90% B

      • 5-6 min: Hold at 90% B

      • 6-6.1 min: Return to 10% B

      • 6.1-8 min: Re-equilibration at 10% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often preferred for acidic compounds).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions (Hypothetical - requires optimization with authentic standard):

      • This compound: Precursor ion [M-H]⁻ → Product ion (e.g., based on fragmentation of the glycosidic bond or carboxyl group loss).

      • Internal Standard (e.g., Loganin): Precursor ion [M-H]⁻ → Product ion.

Data Presentation

The following table summarizes typical validation parameters for the quantification of an iridoid glycoside, Loganin, in rat plasma, which can be considered representative for a validated this compound assay.[1][2]

ParameterLoganin
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.993
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%RSD) < 7.5%
Inter-day Precision (%RSD) < 7.5%
Accuracy (%RE) -6.57% to 7.90%
Mean Recovery > 68.86%
Matrix Effect 92.35% - 103.54%

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MS Mass Spectrometry (MRM Detection) UPLC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Experimental workflow for this compound analysis.

G Geraniol Geraniol Iridotrial Iridotrial Geraniol->Iridotrial Multiple Steps Deoxyloganetic_Acid 7-Deoxyloganetic Acid Iridotrial->Deoxyloganetic_Acid 7DLS Deoxyloganic_Acid This compound Deoxyloganetic_Acid->Deoxyloganic_Acid 7-DLGT Loganic_Acid Loganic Acid Deoxyloganic_Acid->Loganic_Acid 7-DLH Loganin Loganin Loganic_Acid->Loganin Secologanin Secologanin Loganin->Secologanin SLS

Simplified biosynthesis pathway of secologanin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Deoxyloganic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction yield of 7-deoxyloganic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound?

A1: Polar solvents are generally recommended for the extraction of iridoid glycosides like this compound. Methanol and ethanol, particularly when mixed with water, have been shown to be effective. A solution of 60% methanol in water is a good starting point for achieving a high extraction yield.

Q2: What is the optimal temperature for extracting this compound?

A2: For many phenolic compounds and glycosides, extraction temperatures between 40°C and 60°C are often optimal. Higher temperatures can increase extraction efficiency but also risk thermal degradation of the target compound. It is crucial to conduct pilot experiments to determine the ideal temperature for your specific plant matrix and extraction duration.

Q3: How does pH affect the extraction of this compound?

A3: The pH of the extraction solvent can significantly impact the stability and recovery of this compound. Generally, a slightly acidic to neutral pH (around 4.0 to 7.0) is preferable for the extraction of similar phenolic compounds, as it can prevent oxidation and degradation.[1] Highly alkaline conditions should be avoided as they can lead to the degradation of phenolic compounds.[2][3]

Q4: What is a general protocol for extracting this compound from plant material?

A4: A solid-liquid extraction method is commonly used. Here is a general protocol based on the extraction of compounds from Catharanthus roseus leaves:

  • Preparation of Plant Material : Dry the plant material (e.g., leaves) and grind it into a fine powder to increase the surface area for extraction.

  • Initial Extraction : Macerate the powdered plant material in methanol at room temperature for an extended period (e.g., five consecutive days).

  • Filtration : Filter the mixture to separate the extract from the solid plant residue.

  • Concentration : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Fractionation (Optional) : To further purify the extract, you can perform sequential extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[4] this compound, being polar, is expected to be in the more polar fractions.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Low Extraction Yield
Potential Cause Recommended Solution
Inappropriate Solvent Ensure you are using a polar solvent. Try optimizing the ratio of alcohol (methanol or ethanol) to water. A 60% methanol solution is a good starting point.
Suboptimal Temperature The extraction temperature may be too low for efficient extraction or too high, causing degradation. Experiment with a temperature range of 40-60°C.
Incorrect pH The pH of your extraction solvent may be causing degradation. Maintain a slightly acidic to neutral pH (4.0-7.0).
Insufficient Extraction Time The extraction time may not be long enough to allow for complete diffusion of the compound from the plant matrix. Increase the extraction time and monitor the yield at different time points.
Inadequate Grinding of Plant Material If the plant material is not finely ground, the solvent cannot efficiently penetrate the plant cells. Ensure the material is a fine, homogenous powder.
Poor HPLC Resolution or Peak Shape
Potential Cause Recommended Solution
Incompatible Mobile Phase The mobile phase may not be suitable for separating your compound of interest. Adjust the solvent gradient, or try alternative solvents. Using additives like ion-pairing agents or pH modifiers can sometimes improve peak shape.[5]
Column Degradation The HPLC column may be old or contaminated. Regularly flush and clean your column according to the manufacturer's instructions. If performance does not improve, consider replacing the column.[5]
Improper Sample Preparation The sample may contain particulates or interfering compounds. Ensure your sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm filter before injection.
Incorrect Diluent The solvent used to dissolve the sample for injection (the diluent) can affect peak shape. Ideally, the diluent should be the same as or weaker than the initial mobile phase.
System Contamination The HPLC system may be contaminated. Flush the entire system with a strong solvent (e.g., isopropanol) to remove any residues.

Experimental Protocols & Data

Table 1: Comparison of Solvents for Phenolic Compound Extraction

While specific data for this compound is limited, the following table provides a general comparison of different solvents for the extraction of phenolic compounds, which can serve as a guide.

Solvent Relative Polarity General Efficacy for Phenolic Extraction
WaterHighGood for highly polar compounds, but may not be efficient for all phenolics.
MethanolHighVery effective for a broad range of phenolic compounds.
EthanolHighA good, less toxic alternative to methanol, effective for many phenolics.
AcetoneMediumCan be effective, often used in aqueous mixtures.
Ethyl AcetateLowMore suitable for less polar compounds.
n-HexaneVery LowGenerally not suitable for polar glycosides like this compound.

This table is a qualitative summary based on general principles of phytochemical extraction.

Detailed Experimental Protocol: Cold Extraction from Catharanthus roseus Leaves

This protocol is adapted from a method for the general extraction of phytochemicals from C. roseus leaves and can be a starting point for optimizing this compound extraction.[4]

1. Plant Material Preparation:

  • Collect fresh leaves of Catharanthus roseus.
  • Dry the leaves in a shaded, well-ventilated area until they are brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Maceration:

  • Weigh 510 g of the dried leaf powder.
  • Place the powder in a large container and add a sufficient volume of methanol to fully submerge the powder.
  • Allow the mixture to macerate for five consecutive days at room temperature, with occasional stirring.

3. Filtration and Concentration:

  • After five days, filter the mixture through cheesecloth or filter paper to separate the methanol extract from the plant residue.
  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude methanol extract.

4. Liquid-Liquid Partitioning (Fractionation):

  • Dissolve a portion of the crude methanol extract (e.g., 40 g) in a minimal amount of methanol.
  • Perform sequential extractions with solvents of increasing polarity:
  • Extract three times with n-hexane (e.g., 3 x 100 mL).
  • Extract the remaining aqueous layer three times with ethyl acetate (e.g., 3 x 100 mL).
  • Finally, extract the remaining aqueous layer three times with n-butanol (e.g., 3 x 100 mL).
  • Collect each solvent fraction separately and evaporate the solvent to yield the n-hexane, ethyl acetate, and n-butanol fractions. The remaining aqueous methanol layer will contain the most polar compounds.

5. Analysis:

  • Analyze each fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

Visualizations

Below are diagrams to illustrate key workflows and relationships in the context of this compound extraction and analysis.

ExtractionWorkflow A Plant Material (e.g., Catharanthus roseus leaves) B Drying and Grinding A->B C Solid-Liquid Extraction (e.g., Maceration with Methanol) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Fractionation (Liquid-Liquid Partitioning) F->G H Solvent Fractions (e.g., Hexane, Ethyl Acetate, Methanol/Water) G->H I Analysis (e.g., HPLC) H->I

Caption: General workflow for the extraction of this compound.

TroubleshootingLogic A Low Extraction Yield B Check Solvent Polarity A->B C Optimize Temperature A->C D Adjust pH A->D E Increase Extraction Time A->E F Improve Grinding A->F G Yield Improved B->G C->G D->G E->G F->G

Caption: Troubleshooting logic for addressing low extraction yield.

HPLC_Troubleshooting A Poor HPLC Results (Bad Peak Shape, Poor Resolution) B Check Mobile Phase A->B Adjust composition/gradient C Inspect Column Condition A->C Clean, flush, or replace D Verify Sample Preparation A->D Ensure proper filtration/dissolution E Resolution/Peak Shape Improved B->E C->E D->E

Caption: Troubleshooting guide for common HPLC issues.

References

troubleshooting 7-deoxyloganic acid instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-deoxyloganic acid. The information provided is designed to help address common instability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

A1: this compound, an iridoid glycoside, is susceptible to degradation through several pathways due to its chemical structure. The most common causes of instability in solution include:

  • pH Extremes: Both acidic and strongly alkaline conditions can promote hydrolysis.

  • Elevated Temperatures: Higher temperatures can accelerate degradation reactions.[1][2]

  • Presence of Enzymes: Contamination with glycosidases can lead to the cleavage of the glycosidic bond.[3]

  • Light Exposure: While less documented for this specific molecule, prolonged exposure to UV or high-intensity light can be a factor in the degradation of natural products.[4]

Q2: What are the potential degradation products of this compound?

A2: Based on its structure, which includes a glycosidic bond, an acetal, and an α,β-unsaturated carboxylic acid, the following degradation products could be formed:

  • 7-Deoxyloganetic acid and Glucose: Resulting from the hydrolysis of the glycosidic bond.[5][6]

  • Aglycone rearrangement products: The aglycone portion may undergo further reactions following hydrolysis.

  • Decarboxylation products: The α,β-unsaturated carboxylic acid moiety may lose CO2 under certain conditions, although this is less common under typical experimental settings.[7]

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of your solution can be monitored by various analytical techniques that can separate and quantify the parent compound and its potential degradants. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Coupled with UV or mass spectrometry (MS) detection, these are the most common and effective methods for monitoring the purity and degradation of iridoid glycosides.[1][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identifying and quantifying both the parent compound and its degradation products.[10][11][12]

  • Thin-Layer Chromatography (TLC): A simpler method for a quick qualitative assessment of degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Acidic Solution (e.g., pH < 6)
  • Symptom: HPLC analysis shows a significant decrease in the peak area of this compound and the appearance of new, more polar peaks over a short period.

  • Probable Cause: Acid-catalyzed hydrolysis of the glycosidic bond and/or the acetal functional group. The glycosidic linkage is particularly susceptible to cleavage under acidic conditions, yielding the aglycone (7-deoxyloganetic acid) and glucose.[5][13]

  • Troubleshooting Steps:

    • Adjust pH: If your experimental protocol allows, adjust the pH of the solution to a neutral range (pH 6-8).

    • Minimize Exposure Time: Reduce the time this compound is in the acidic solution to the absolute minimum required for your experiment.

    • Lower Temperature: Perform the experiment at a lower temperature to slow down the rate of hydrolysis.

    • Use a Different Solvent System: If possible, explore alternative solvent systems that are less acidic.

Issue 2: Degradation in Alkaline Solution (e.g., pH > 8)
  • Symptom: Similar to acidic conditions, a decrease in the parent compound is observed, potentially with a different degradation profile.

  • Probable Cause: Base-catalyzed hydrolysis or other rearrangements. While some iridoid glycosides are more stable in mildly alkaline conditions compared to acidic ones, strong alkaline solutions can promote degradation.[1][14]

  • Troubleshooting Steps:

    • Avoid Strong Bases: Whenever possible, use mildly basic conditions and avoid strong bases like sodium hydroxide.

    • Buffer the Solution: Use a suitable buffer to maintain the pH in the desired range and avoid pH fluctuations.

    • Work at Low Temperatures: As with acidic conditions, lower temperatures can mitigate degradation.

Issue 3: Instability at Room Temperature or Elevated Temperatures
  • Symptom: Gradual degradation is observed even in neutral solutions when stored at room temperature or used in experiments requiring elevated temperatures.

  • Probable Cause: Thermal degradation. Increased temperature provides the energy to overcome the activation barrier for hydrolysis and other degradation reactions.[2]

  • Troubleshooting Steps:

    • Refrigerate or Freeze for Storage: For short-term storage, keep solutions refrigerated (2-8 °C). For long-term storage, freeze at -20 °C or below.

    • Minimize Heat Exposure: During experiments, use the lowest effective temperature and minimize the duration of heat exposure.

    • Prepare Fresh Solutions: Prepare solutions of this compound fresh before each experiment to avoid degradation during storage.

Data Presentation

Table 1: Predicted Stability Profile of this compound in Solution
ConditionParameterExpected Stability TrendPrimary Degradation Pathway
pH pH 2-4LowAcid-catalyzed hydrolysis of glycosidic bond and acetal
pH 5-7Moderate to HighMinimal degradation
pH 8-10ModerateBase-catalyzed hydrolysis
pH > 11LowRapid base-catalyzed hydrolysis and rearrangement
Temperature -20 °CHigh (in appropriate solvent)-
4 °CGood for short-term storageSlow hydrolysis
25 °C (Room Temp)ModerateGradual hydrolysis
> 40 °CLowAccelerated hydrolysis and thermal degradation
Light DarkHigh-
Ambient LightGood to ModeratePotential for slow photodegradation
UV LightLowPotential for rapid photodegradation

Note: This table presents expected trends based on the chemical properties of iridoid glycosides. Specific degradation rates for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop stability-indicating analytical methods.[15][16]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60 °C for various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 80 °C for 48 hours.

    • Dissolve a known amount in the solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (254 nm) for 24 hours.

    • Analyze by HPLC.

  • Analysis: Analyze all samples by a suitable HPLC or UPLC method to determine the percentage of degradation and the profile of degradation products.

Mandatory Visualization

degradation_pathway cluster_main This compound Instability cluster_conditions Stress Conditions cluster_products Potential Degradation Products DA This compound Acid Acidic pH (e.g., < 6) Base Alkaline pH (e.g., > 8) Heat Elevated Temp. (e.g., > 40°C) Aglycone 7-Deoxyloganetic Acid + Glucose Acid->Aglycone  Hydrolysis Base->Aglycone  Hydrolysis Rearrangement Rearrangement Products Base->Rearrangement Heat->Aglycone  Accelerated  Hydrolysis

Caption: Potential degradation pathways of this compound under various stress conditions.

troubleshooting_workflow Start Instability Observed (e.g., Peak Loss in HPLC) CheckpH Check Solution pH Start->CheckpH Acidic Acidic (pH < 6) CheckpH->Acidic < 6 Alkaline Alkaline (pH > 8) CheckpH->Alkaline > 8 Neutral Neutral (pH 6-8) CheckpH->Neutral 6-8 ActionAcid Action: - Adjust pH to neutral - Reduce exposure time - Lower temperature Acidic->ActionAcid ActionAlkaline Action: - Use mild base/buffer - Lower temperature Alkaline->ActionAlkaline CheckTemp Check Temperature Neutral->CheckTemp End Stability Improved ActionAcid->End ActionAlkaline->End ElevatedTemp Elevated Temp. CheckTemp->ElevatedTemp High RoomTemp Room Temp. CheckTemp->RoomTemp Low ActionTemp Action: - Refrigerate/freeze solution - Prepare fresh solutions - Minimize heat exposure ElevatedTemp->ActionTemp RoomTemp->ActionTemp ActionTemp->End

Caption: A logical workflow for troubleshooting the instability of this compound in solution.

References

Technical Support Center: Optimization of HPLC Separation for 7-Deoxyloganic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 7-deoxyloganic acid isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Question: Why am I observing peak tailing for my this compound peak?

Answer:

Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue when analyzing acidic compounds like this compound. Several factors can contribute to this problem:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, leading to tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the acid may exist, resulting in poor peak shape. For acidic compounds, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the analyte's pKa to ensure it is in a single, non-ionized form.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.

Solutions:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA). This will suppress the ionization of this compound and minimize interactions with residual silanols.

  • Use a Modern, High-Purity Column: Employ a column with a high-purity silica stationary phase and effective end-capping to reduce the number of accessible silanol groups.

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

  • Column Washing: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.

Question: What causes peak splitting or the appearance of a double peak for a single isomer?

Answer:

Peak splitting can arise from several issues during the HPLC analysis:

  • Co-elution of Isomers: The primary reason for multiple peaks is the presence of unresolved isomers of this compound.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.

  • Column Void or Channeling: A void at the head of the column or channels in the packing material can cause the sample to travel through the column at different rates, leading to split peaks.

  • Partially Blocked Frit: A blockage in the column inlet frit can disrupt the sample flow path.[1]

  • Contamination on the Column: Contaminants can create alternative interaction sites, leading to peak splitting.

Solutions:

  • Optimize Separation Method: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between isomers. Consider using a chiral stationary phase for separating enantiomers.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.

  • Column Maintenance: If a void is suspected, the column may need to be repacked or replaced. Back-flushing the column at a low flow rate may dislodge particulates from the inlet frit.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants and particulates.

Question: My retention times are drifting from run to run. What could be the cause?

Answer:

Inconsistent retention times can be a significant problem, affecting the reliability of your results. The most common causes include:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.

  • Fluctuations in Column Temperature: Even small changes in temperature can affect retention times.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

  • Pump Issues: An improperly functioning pump can deliver an inconsistent flow rate.

Solutions:

  • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.

  • Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature.

  • Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Pump Maintenance: Regularly check the pump for leaks and ensure the seals and check valves are in good condition.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: A good starting point for the analysis of this compound and other iridoid glycosides is a reversed-phase C18 column with a gradient elution. A typical mobile phase would consist of water with an acidic modifier (e.g., 0.1% formic acid) as solvent A and acetonitrile as solvent B. A gradient from a low to a high percentage of acetonitrile will elute the compounds.

Q2: How can I improve the separation of this compound isomers?

A2: To improve the separation of isomers, you can try the following:

  • Optimize the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: Replacing acetonitrile with methanol can alter the selectivity of the separation.

  • Adjust the Temperature: Lowering the temperature can sometimes improve the resolution of isomers.

  • Use a Chiral Column: If you are trying to separate enantiomers, a chiral stationary phase is necessary. Common chiral phases are based on polysaccharides like cellulose or amylose.[2]

Q3: What sample preparation is required for analyzing this compound from plant extracts?

A3: Plant extracts are complex matrices that require sample preparation to remove interfering substances.[3] A general workflow includes:

  • Extraction: Extract the plant material with a suitable solvent, such as methanol or ethanol.

  • Filtration: Filter the extract to remove particulate matter.

  • Solid-Phase Extraction (SPE): Use an SPE cartridge to clean up the sample and concentrate the analytes of interest. A reversed-phase SPE cartridge (e.g., C18) is often used for iridoid glycosides.

Q4: What detector is suitable for the analysis of this compound?

A4: A UV detector is commonly used for the analysis of this compound. The detection wavelength is typically set around 230-240 nm. For more sensitive and specific detection, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).[4]

Data Presentation

The following tables provide examples of typical HPLC parameters that can be used as a starting point for the optimization of this compound isomer separation.

Table 1: Example HPLC Columns for Iridoid Glycoside Analysis

Column NameStationary PhaseParticle Size (µm)Dimensions (mm)Manufacturer
Agilent ZORBAX Eclipse Plus C18C183.54.6 x 150Agilent Technologies
Waters ACQUITY UPLC BEH C18C181.72.1 x 100Waters Corporation
Phenomenex Luna C18(2)C1854.6 x 250Phenomenex Inc.
Daicel CHIRALPAK AD-HAmylose tris(3,5-dimethylphenylcarbamate)54.6 x 250Daicel Corporation

Table 2: Example Mobile Phase Gradients for Iridoid Glycoside Separation

Time (min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)
0955
206040
251090
301090
31955
40955

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for the specific isomers of interest.

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV or MS detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Use a gradient similar to the one described in Table 2.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 235 nm or MS detection in negative ion mode.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare samples by dissolving in the initial mobile phase composition.

Chiral Separation Method Development

For the separation of enantiomers, a systematic screening of chiral columns and mobile phases is recommended.

  • Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based).

  • Mobile Phase Screening: For each column, test different mobile phase compositions, including normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) conditions.

  • Optimization: Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase ratio, flow rate, and temperature.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Plant Material extraction Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe final_sample Final Sample spe->final_sample hplc_system HPLC System final_sample->hplc_system column Analytical Column (e.g., C18 or Chiral) hplc_system->column Injection detection Detection (UV or MS) column->detection Elution data_analysis Data Analysis detection->data_analysis

Caption: A general experimental workflow for the HPLC analysis of this compound from plant extracts.

Troubleshooting Logic

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? start->peak_splitting rt_drift Retention Time Drifting? start->rt_drift solution_tailing Adjust Mobile Phase pH Use High-Purity Column Reduce Sample Concentration peak_tailing->solution_tailing Yes solution_splitting Optimize Separation Match Sample Solvent Check Column Integrity peak_splitting->solution_splitting Yes solution_rt Prepare Fresh Mobile Phase Use Column Oven Ensure Equilibration rt_drift->solution_rt Yes

Caption: A decision tree for troubleshooting common HPLC separation problems.

References

reducing matrix effects in 7-deoxyloganic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the liquid chromatography-mass spectrometry (LC-MS) analysis of 7-deoxyloganic acid, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method. In complex biological matrices like plasma or urine, common sources of matrix effects include phospholipids, proteins, and salts.[1]

Q2: I am observing poor reproducibility and inaccurate quantification for this compound. Could matrix effects be the cause?

A2: Yes, inconsistent and inaccurate results are classic indicators of uncompensated matrix effects. The composition of biological samples can differ significantly between individuals and even over time from the same individual, leading to variable matrix effects that impact the reliability of your results.

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: A quantitative assessment of the matrix effect can be performed using the post-extraction spike method. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. It is recommended to assess the matrix effect using at least six different lots of the biological matrix.

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will experience similar ionization suppression or enhancement, thereby providing a reliable means of correction during data processing. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be considered.

Q5: Which sample preparation technique is best for reducing matrix effects in this compound analysis?

A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT) is a simple and fast method, but it may not provide the cleanest extracts, potentially leading to significant matrix effects. Acetonitrile is often a better choice than methanol for protein precipitation as it tends to result in higher analyte recovery.[2][3]

  • Liquid-Liquid Extraction (LLE) offers a higher degree of selectivity and can provide cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE) is a highly selective technique that can effectively remove a wide range of interfering matrix components, generally resulting in the cleanest extracts and minimal matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Action
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For acidic compounds like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often beneficial.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions with Column Hardware For chelating compounds, interactions with the metal surfaces of the column can cause peak tailing. Consider using a metal-free or PEEK-lined column.
Issue 2: High Signal Suppression
Possible Cause Troubleshooting Action
Co-elution with Phospholipids (in plasma/serum) Optimize the chromatographic gradient to separate this compound from the phospholipid elution zone. Alternatively, use a more effective sample cleanup method like SPE.
Insufficient Sample Cleanup Switch from a simple method like PPT to a more rigorous one like LLE or SPE.
High Concentration of Salts in the Sample Ensure that the final sample injected into the LC-MS system has a low salt concentration. This can be achieved by using a proper SPE washing step or by reconstituting the dried extract in a low-salt mobile phase.
Issue 3: Inconsistent Results Between Samples
Possible Cause Troubleshooting Action
Variable Matrix Effects Incorporate a suitable stable isotope-labeled internal standard for this compound to compensate for sample-to-sample variations in matrix effects.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed precisely for all samples. Consider automating the sample preparation process to improve consistency.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol provides a basic method for the extraction of this compound from plasma.

Methodology:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Expected Performance:

ParameterExpected Value
Recovery > 80%[2]
Matrix Effect Potential for ion suppression. Quantitative assessment is crucial.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is suitable for the extraction of this compound from urine.

Methodology:

  • To 500 µL of urine in a glass tube, add the internal standard.

  • Acidify the sample by adding 50 µL of 1M HCl.

  • Add 2 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Expected Performance:

ParameterExpected Value
Recovery > 85%
Matrix Effect Generally lower than PPT.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a more rigorous cleanup for complex matrices like plasma. A mixed-mode or polymeric reversed-phase SPE sorbent is recommended.

Methodology:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Expected Performance:

ParameterExpected Value
Recovery > 90%
Matrix Effect Minimal ion suppression or enhancement.

UPLC-MS/MS Parameters

The following are suggested starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation.

ParameterSuggested Condition
Column Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition To be determined by direct infusion of a this compound standard.

Visualizations

MatrixEffectTroubleshooting start Inconsistent or Inaccurate Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is use_sil_is Implement a SIL-IS for reliable quantification. check_is->use_sil_is No assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike Method) check_is->assess_me Yes me_significant Is the Matrix Effect Significant (e.g., >15% suppression/enhancement)? assess_me->me_significant optimize_chrom Optimize Chromatography to Separate Analyte from Interfering Peaks me_significant->optimize_chrom Yes method_ok Method is likely robust. Continue with validation. me_significant->method_ok No improve_cleanup Improve Sample Cleanup (e.g., switch from PPT to SPE) optimize_chrom->improve_cleanup improve_cleanup->assess_me SamplePrepWorkflow start Biological Sample (Plasma or Urine) ppt Protein Precipitation (PPT) - Simple & Fast - Potentially high matrix effects start->ppt Quick Screen lle Liquid-Liquid Extraction (LLE) - Good selectivity - Moderate complexity start->lle Improved Cleanliness spe Solid-Phase Extraction (SPE) - High selectivity - Lowest matrix effects start->spe Most Rigorous evap Evaporation ppt->evap lle->evap spe->evap reconstitution Reconstitution evap->reconstitution analysis LC-MS Analysis reconstitution->analysis

References

Technical Support Center: Stabilizing 7-Deoxyloganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of 7-deoxyloganic acid?

A1: For long-term storage, it is recommended to store this compound at -20°C or below.[1] For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: What type of container should I use for storing this compound?

A2: Use amber glass vials or other containers that protect the compound from light. The container should have a tight seal to prevent exposure to moisture and air. For solutions, ensure the container material is compatible with the chosen solvent.

Q3: In what form should this compound be stored (solid vs. solution)?

A3: Storing this compound as a dry, solid powder is generally recommended for long-term stability. If a stock solution is required, it should be prepared fresh. If long-term storage of a solution is necessary, it should be stored at -20°C or -80°C. Some iridoid glycosides have shown instability in alcoholic solvents, so the choice of solvent is critical and should be validated.[2]

Q4: What are the main factors that can cause degradation of this compound?

A4: Based on its chemical structure, the main factors that can cause degradation are:

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis of the glycosidic bond and other reactions.[3][4][5]

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[3][5]

  • Light: The conjugated double bond system may be susceptible to photodegradation.

  • Oxidation: The presence of double bonds makes the molecule potentially susceptible to oxidation.

  • Moisture: Can lead to hydrolysis of the glycosidic linkage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or unexpected results in bioassays. Degradation of this compound.- Verify the storage conditions (temperature, light protection).- Perform an analytical check (e.g., HPLC) to assess the purity of the compound.- Prepare fresh solutions for experiments.
Appearance of new peaks in HPLC analysis. Degradation products have formed.- Characterize the degradation products if possible (e.g., using LC-MS).- Review the handling and storage procedures to identify the cause of degradation (e.g., pH of the medium, exposure to light).
Precipitation of the compound from solution. Poor solubility or degradation leading to insoluble products.- Ensure the solvent is appropriate and the concentration is within the solubility limits.- If degradation is suspected, analyze the precipitate and the supernatant separately.
Discoloration of the solid compound or solution. Potential oxidative or photodegradation.- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure complete protection from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis. Studies on similar compounds show that iridoid glycosides can be susceptible to hydrolysis under strong alkaline conditions.[3][5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 60°C for 1, 3, and 7 days. Also, reflux the stock solution at 80°C for 2, 6, 12, and 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a photostability chamber (ICH Q1B option 2) for a defined period.

  • Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). Compare the chromatograms with that of an unstressed control sample.

Protocol 2: Long-Term Stability Study
  • Sample Preparation: Aliquot the solid this compound into multiple amber glass vials. Prepare solutions in a validated solvent system and aliquot into separate vials.

  • Storage Conditions: Store the vials at the following conditions:

    • -20°C

    • 4°C

    • 25°C / 60% Relative Humidity (RH)

  • Time Points: Pull samples for analysis at 0, 1, 3, 6, 9, 12, and 24 months.

  • Analysis: At each time point, analyze the samples for purity and content using a validated HPLC method. Assess the physical appearance (color, clarity for solutions).

Data Presentation

Table 1: Hypothetical Data from a Forced Degradation Study of this compound

Stress Condition Duration % Degradation Number of Degradation Products
0.1 M HCl24 hours15%2
0.1 M NaOH8 hours40%3
3% H₂O₂24 hours25%4
Heat (Solid, 60°C)7 days5%1
Heat (Solution, 80°C)24 hours30%3
Light (ICH Q1B)7 days10%2

Table 2: Example of a Long-Term Stability Study Plan

Storage Condition Time Point (Months) Test
-20°C0, 3, 6, 12, 24Purity (HPLC), Appearance
4°C0, 1, 3, 6, 12Purity (HPLC), Appearance
25°C / 60% RH0, 1, 3, 6Purity (HPLC), Appearance

Visualizations

G Inferred Degradation Pathways for this compound A This compound B Hydrolysis of Glycosidic Bond A->B Acid/Base/Enzyme C Oxidation of Double Bond A->C Oxidizing Agent/Light D Decarboxylation A->D Heat/Acid E 7-Deoxyloganetic Acid + Glucose B->E F Oxidized Derivatives C->F G Decarboxylated Product D->G

Caption: Inferred degradation pathways for this compound.

G Experimental Workflow for Stability Testing cluster_0 Forced Degradation cluster_1 Long-Term Stability A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) A->B C Analyze by HPLC B->C D Identify Degradation Pathways C->D E Prepare Samples (Solid & Solution) F Store at Different Conditions (-20°C, 4°C, 25°C) E->F G Analyze at Time Points F->G H Determine Shelf-Life G->H G Troubleshooting Decision Tree A Unexpected Experimental Results? B Check Purity by HPLC? A->B F Investigate Other Experimental Variables B->F No G Purity Acceptable? B->G Yes C New Peaks Observed? D Review Storage Conditions C->D Yes E Prepare Fresh Solution C->E No G->C

References

Technical Support Center: Overcoming Poor Peak Shape of 7-Deoxyloganic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of 7-deoxyloganic acid.

Troubleshooting Guide: Step-by-Step Solutions for Poor Peak Shape

Poor peak shape, such as tailing, fronting, or broadening, can significantly compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving these issues for this compound.

Q1: My chromatogram of this compound shows significant peak tailing. What is the most likely cause and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is most commonly caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1] The carboxylic acid moiety of this compound can interact with ionized silanols (SiO-), leading to a secondary retention mechanism and a tailed peak.

Here’s a systematic approach to address this issue:

Step 1: Mobile Phase pH Optimization

The ionization state of both this compound and the silanol groups is pH-dependent. Controlling the mobile phase pH is the most critical step to improve peak shape.

  • The Goal: To ensure this compound is in a single, un-ionized form and to suppress the ionization of silanol groups.

Experimental Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Prepare a buffer with a pKa close to the desired mobile phase pH. For a pH of 2.5-3.0, a phosphate buffer is a suitable choice.

  • Buffer Preparation:

    • Prepare a 10-50 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water.

    • Adjust the pH to the desired value (e.g., 2.7) using phosphoric acid.

    • Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter before use.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): The prepared phosphate buffer.

    • Organic Phase (B): Acetonitrile or Methanol.

    • Mix the aqueous and organic phases in the desired proportions for your gradient or isocratic elution.

  • Analysis: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Step 2: Column Selection and Care

The choice of HPLC column plays a significant role in achieving good peak shape.

  • Recommendation: Use a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of accessible residual silanol groups, reducing the potential for secondary interactions.[1][3]

  • Column Flushing: If you suspect column contamination from previous analyses, flush the column with a strong solvent (e.g., a high percentage of organic solvent) to remove strongly retained compounds.

Step 3: Evaluate for Column Overload

Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.

  • Troubleshooting: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was a contributing factor.

Data Presentation: Impact of Mobile Phase pH on Peak Shape

The following table illustrates the expected effect of mobile phase pH on the peak shape of an acidic compound like this compound.

Mobile Phase pHExpected Peak ShapeTailing Factor (Tf) (Illustrative)Asymmetry Factor (As) (Illustrative)
7.0Severe Tailing> 2.0> 2.0
5.0 (Near pKa)Broad and Tailing1.5 - 2.01.5 - 2.0
2.7 Symmetrical and Sharp 1.0 - 1.2 1.0 - 1.2

Note: The Tailing and Asymmetry Factor values are illustrative for a typical acidic compound and demonstrate the trend of improvement with lower pH.

Mandatory Visualization: Troubleshooting Workflow

The following diagram outlines the logical workflow for troubleshooting poor peak shape of this compound.

TroubleshootingWorkflow Start Poor Peak Shape Observed (Tailing, Broadening) CheckpH Is Mobile Phase pH < 3? Start->CheckpH AdjustpH Adjust Mobile Phase pH to 2.5 - 3.0 CheckpH->AdjustpH No CheckColumn Using a Modern, End-Capped Column? CheckpH->CheckColumn Yes AdjustpH->CheckColumn GoodPeak Symmetrical Peak Shape Achieved AdjustpH->GoodPeak If resolved SwitchColumn Switch to a High-Purity, End-Capped C18 or C8 Column CheckColumn->SwitchColumn No CheckOverload Is the Peak Shape Concentration Dependent? CheckColumn->CheckOverload Yes SwitchColumn->CheckOverload SwitchColumn->GoodPeak If resolved ReduceLoad Reduce Injection Volume or Sample Concentration CheckOverload->ReduceLoad Yes SystemIssues Investigate System Issues: - Extra-column volume - Leaks - Column void CheckOverload->SystemIssues No ReduceLoad->SystemIssues ReduceLoad->GoodPeak If resolved SystemIssues->GoodPeak

Caption: A systematic workflow for troubleshooting poor peak shape.

Frequently Asked Questions (FAQs)

Q2: Can I use mobile phase additives other than buffers to improve the peak shape of this compound?

A2: Yes, acidic mobile phase additives can be used to control the pH. Formic acid or acetic acid at a concentration of 0.1% (v/v) in the mobile phase are commonly used to achieve a low pH and can improve the peak shape of acidic compounds.[4] However, for optimal pH stability and method robustness, a buffer is generally recommended.[5]

Q3: My peak for this compound is fronting. What could be the cause?

A3: Peak fronting is less common for acidic compounds but can occur due to:

  • Column Overload: As with tailing, injecting too much sample can lead to fronting. Try reducing the sample concentration.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the peak to front. It is always best to dissolve your sample in the initial mobile phase if possible.

Q4: I've optimized the mobile phase pH, but the peak is still broad. What else can I do?

A4: If the peak is broad but symmetrical, this may be due to poor column efficiency or extra-column volume.

  • Improve Column Efficiency:

    • Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC).

    • Increase the column length.

    • Optimize the flow rate.

  • Minimize Extra-Column Volume:

    • Use tubing with a smaller internal diameter.

    • Ensure all connections are made correctly to avoid dead volume.

Q5: What are the ideal starting conditions for developing a new HPLC method for this compound?

A5: A good starting point for method development would be:

  • Column: A high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water or a 20 mM phosphate buffer at pH 2.7.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A scouting gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

Mandatory Visualization: Analyte-Stationary Phase Interactions

The following diagram illustrates the chemical interactions that can lead to peak tailing for this compound and how pH optimization can mitigate this effect.

Interactions cluster_high_ph At High pH (e.g., 7.0) cluster_low_ph At Low pH (e.g., 2.7) Analyte_high This compound (Anionic, -COO⁻) Interaction_high Secondary Ionic Interaction (Causes Peak Tailing) Analyte_high->Interaction_high Silanol_high Silica Surface (Ionized, -SiO⁻) Silanol_high->Interaction_high Analyte_low This compound (Neutral, -COOH) Interaction_low Primary Hydrophobic Interaction (Good Peak Shape) Analyte_low->Interaction_low

Caption: Effect of mobile phase pH on analyte-stationary phase interactions.

References

troubleshooting low signal intensity for 7-deoxyloganic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity issues during the mass spectrometry analysis of 7-deoxyloganic acid.

Troubleshooting Guide: Low Signal Intensity for this compound

Low signal intensity for this compound can arise from a variety of factors, from sample preparation to instrument settings. This guide provides a systematic approach to identify and resolve the root cause of the issue.

Question: I am observing a weak or no signal for my this compound sample. What are the initial steps I should take?

Answer:

Start with a visual inspection of your LC-MS system. Check for:

  • Leaks: Examine all fittings and connections for any signs of leakage.

  • Solvent Levels: Ensure you have an adequate supply of fresh, high-purity (LC-MS grade) mobile phase.

  • System Pressure: Note the system backpressure. Deviations from the normal operating pressure can indicate a blockage or a leak.

If a visual inspection does not reveal any obvious issues, proceed with the systematic troubleshooting steps outlined in the following sections.

Section 1: Sample Preparation and Handling

Proper sample preparation is critical for achieving a strong signal in mass spectrometry.

Question: How can I ensure my sample preparation is not the cause of low signal intensity?

Answer:

Contaminants in your sample can suppress the ionization of this compound. Consider the following:

  • Sample Purity: Ensure the sample is free from involatile salts (e.g., Tris, phosphate buffers), detergents (e.g., SDS, Triton X-100), and other contaminants that can interfere with ionization.

  • Extraction Efficiency: If you are extracting this compound from a complex matrix, evaluate the efficiency of your extraction method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help purify and concentrate your sample.

  • Solvent Compatibility: The final sample should be dissolved in a solvent that is compatible with your mobile phase. High concentrations of organic solvents in the sample, when using a highly aqueous mobile phase, can lead to poor peak shape and low signal.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound Purification

This protocol provides a general guideline for purifying this compound from a plant extract. The specific sorbent and solvents may need to be optimized for your particular sample matrix.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Dissolve your crude extract in a minimal amount of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried sample in a solvent compatible with your LC mobile phase (e.g., 50:50 methanol:water).

Section 2: Liquid Chromatography (LC) Parameters

Suboptimal chromatographic conditions can lead to poor peak shape and, consequently, low signal intensity.

Question: What LC parameters should I check to improve the signal for this compound?

Answer:

  • Column Integrity: A contaminated or old column can lead to peak tailing and broadening, which reduces the signal-to-noise ratio. Flush the column with a strong solvent or replace it if necessary.

  • Mobile Phase:

    • pH: Since this compound is a carboxylic acid, the pH of the mobile phase will affect its retention and ionization. Acidifying the mobile phase (e.g., with 0.1% formic acid) will protonate the carboxylic acid group, which can be beneficial for reverse-phase chromatography.

    • Composition: Ensure your mobile phase components are LC-MS grade. Involatile buffers should be avoided.

  • Peak Shape: Poor peak shape (e.g., tailing or fronting) will decrease the signal height. This can be caused by issues with the column, mobile phase, or injection solvent.

Troubleshooting Logic for LC Issues

LC_Troubleshooting Start Low Signal Intensity CheckPeakShape Check Peak Shape Start->CheckPeakShape GoodPeak Peak Shape Good CheckPeakShape->GoodPeak Good BadPeak Peak Tailing/Broadening CheckPeakShape->BadPeak Bad ProceedToMS Proceed to MS Troubleshooting GoodPeak->ProceedToMS CheckColumn Check Column Condition BadPeak->CheckColumn FlushColumn Flush or Replace Column CheckColumn->FlushColumn Contaminated/Old CheckMobilePhase Check Mobile Phase CheckColumn->CheckMobilePhase OK FlushColumn->CheckPeakShape OptimizeMobilePhase Optimize Mobile Phase (pH, organic %) CheckMobilePhase->OptimizeMobilePhase OptimizeMobilePhase->CheckPeakShape Fragmentation_Pathway Precursor This compound [M-H]⁻ m/z 359.13 Fragment Aglycone Fragment m/z 197.08 Precursor->Fragment CID NeutralLoss Loss of Glucose (-162.05 Da)

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Deoxyloganic Acid and Loganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse and significant biological activities. Among them, loganic acid and its biosynthetic precursor, 7-deoxyloganic acid, are of considerable interest to the scientific community. This guide provides a detailed comparison of the known biological activities of these two compounds, with a focus on their anti-inflammatory and neuroprotective effects. Due to a scarcity of direct comparative studies, this guide will present the available experimental data for each compound, highlighting the current state of research and identifying knowledge gaps. We will also discuss the biological activities of a related isomer, 8-epi-7-deoxyloganic acid, for which some experimental data is available.

Overview of Biological Activities

Loganic acid has been extensively studied and shown to possess a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, antidiabetic, and anti-atherosclerotic activities[1][2][3]. In contrast, research on the biological activities of this compound is limited, with most studies focusing on its role as an intermediate in the biosynthesis of loganin and other secoiridoids[4][5]. However, a study on its isomer, 8-epi-7-deoxyloganic acid (DLA), has revealed potent anti-inflammatory and antioxidant effects[6][7].

Comparative Data on Biological Activities

Table 1: Comparison of Anti-inflammatory and Antioxidant Activities
CompoundAssayCell Line / Animal ModelKey FindingsReference
Loganic Acid Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibited NO production.[8]
Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6)LPS-stimulated RAW 264.7 macrophagesSuppressed the expression of pro-inflammatory cytokines.[8]
Reactive Oxygen Species (ROS) ProductionMPP+-induced Neuro-2a cellsSuppressed ROS generation.
Antioxidant Enzyme ActivityStreptozotocin-induced diabetic ratsIncreased activities of catalase, glutathione peroxidase, and glutathione reductase.[3][3]
8-epi-7-deoxyloganic Acid (DLA) Nitric Oxide (NO) and Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophagesInhibited the generation of NO and PGE2.[7][7]
Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6)LPS-stimulated RAW 264.7 macrophagesDecreased the production of pro-inflammatory cytokines.[7][7]
Reactive Oxygen Species (ROS) ProductionLPS-stimulated RAW 264.7 macrophagesSuppressed ROS generation.[6][6]
Carrageenan-induced Paw EdemaMiceReduced paw edema.[6][6]

Signaling Pathways

Loganic Acid

Loganic acid exerts its biological effects by modulating several key signaling pathways. In the context of inflammation, it has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This is a crucial pathway that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, loganic acid can reduce the production of inflammatory mediators[8]. Furthermore, loganic acid has been reported to activate the SIRT1/Nrf2 (Sirtuin 1/Nuclear factor erythroid 2-related factor 2) pathway, which is a critical regulator of cellular antioxidant responses.

Loganic_Acid_Signaling cluster_inflammation Inflammatory Stimulus (LPS) cluster_loganic_acid Loganic Acid Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->pro_inflammatory induces Loganic_Acid Loganic Acid Loganic_Acid->IKK inhibits

Figure 1: Simplified signaling pathway for the anti-inflammatory action of Loganic Acid via NF-κB inhibition.

8-epi-7-deoxyloganic Acid (DLA)

8-epi-7-deoxyloganic acid has been shown to exert its anti-inflammatory and antioxidant effects through the activation of the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) signaling pathway and the suppression of the MAPK/NF-κB (Mitogen-activated protein kinase/Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade[6][7].

DLA_Signaling cluster_nrf2 Antioxidant Response cluster_mapk_nfkb Anti-inflammatory Response DLA 8-epi-7-deoxyloganic Acid (DLA) Keap1 Keap1 DLA->Keap1 inhibits MAPK MAPKs DLA->MAPK inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE binds to Keap1->Nrf2 releases HO1 HO-1 Expression ARE->HO1 activates Antioxidant_enzymes Antioxidant Enzymes HO1->Antioxidant_enzymes upregulates NFkB_pathway NF-κB Pathway MAPK->NFkB_pathway activates Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Pro_inflammatory_cytokines induces

Figure 2: Signaling pathways modulated by 8-epi-7-deoxyloganic Acid (DLA).

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is a generalized procedure based on methodologies reported for both loganic acid and 8-epi-7-deoxyloganic acid[7][8].

experimental_workflow start Start: Seed RAW 264.7 cells in 96-well plates pretreatment Pre-treat cells with Loganic Acid or DLA (various concentrations) for 1-2 hours start->pretreatment stimulation Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours pretreatment->stimulation supernatant_collection Collect cell culture supernatant stimulation->supernatant_collection cell_viability Cell Viability Assay (MTT) stimulation->cell_viability no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay cytokine_assay Cytokine Assay (ELISA) (TNF-α, IL-6, IL-1β) supernatant_collection->cytokine_assay end End: Data Analysis no_assay->end cytokine_assay->end cell_viability->end

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.

Detailed Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of loganic acid or 8-epi-7-deoxyloganic acid. Cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available ELISA kits.

  • Cell Viability Assay: The viability of the cells after treatment is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

This protocol is based on the methodology described for 8-epi-7-deoxyloganic acid[6].

Detailed Methodology:

  • Animals: Male ICR mice (6-8 weeks old) are used.

  • Treatment: Mice are orally administered with 8-epi-7-deoxyloganic acid (e.g., 25 or 50 mg/kg body weight) or a vehicle control. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after treatment, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Conclusion and Future Directions

The available evidence strongly supports the potent anti-inflammatory and antioxidant properties of loganic acid and 8-epi-7-deoxyloganic acid. Both compounds modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and Nrf2 pathways. While loganic acid has been more extensively studied for a wider range of biological activities, including neuroprotection, the initial findings for 8-epi-7-deoxyloganic acid are promising.

A significant knowledge gap remains regarding the biological activities of this compound itself. Direct, head-to-head comparative studies of this compound, 8-epi-7-deoxyloganic acid, and loganic acid are crucial to understand their relative potencies and structure-activity relationships. Such studies would provide valuable insights for drug development professionals seeking to identify novel anti-inflammatory and neuroprotective agents. Future research should focus on elucidating the full pharmacological profile of this compound and its isomers to determine their therapeutic potential.

References

A Comparative Analysis of Iridoid Glycoside Precursors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Biosynthesis, Yield, and Analysis of Key Iridoid Glycoside Precursors

Iridoid glycosides represent a diverse class of monoterpenoids with a wide array of pharmacological activities, making them attractive targets for drug discovery and development. The efficient synthesis of these complex molecules, either through chemical or biological methods, relies on the availability of key precursor molecules. This guide provides a comparative analysis of four critical precursors in the iridoid glycoside biosynthetic pathway: geraniol, 8-oxogeranial, loganin, and secologanin. We will delve into their roles in the biosynthetic pathway, methods for their production and analysis, and a comparative summary of their potential yields and purities.

The Biosynthetic Pathway: From Geraniol to Secologanin

The biosynthesis of iridoid glycosides begins with the general isoprenoid pathway, leading to the formation of geranyl pyrophosphate (GPP). From GPP, a series of enzymatic reactions transforms the acyclic monoterpene skeleton into the characteristic bicyclic iridoid structure. The central pathway proceeds as follows:

  • Geraniol: GPP is hydrolyzed to geraniol.

  • 8-Hydroxygeraniol and 8-oxogeranial: Geraniol undergoes hydroxylation to form 8-hydroxygeraniol, which is then oxidized to 8-oxogeranial.[1][2][3][4]

  • Cyclization to the Iridoid Skeleton: 8-oxogeranial is the substrate for the key cyclization step, catalyzed by iridoid synthase (ISY), which forms the core iridoid structure, nepetalactol.[5]

  • Formation of Loganin: Through a series of further enzymatic modifications including oxidation, glycosylation, and methylation, the iridoid skeleton is converted to loganin.

  • Cleavage to Secologanin: Loganin is then cleaved by secologanin synthase (SLS) to form secologanin, a secoiridoid that serves as a crucial precursor for a vast number of bioactive compounds, including terpenoid indole alkaloids.[6][7]

Comparative Data of Iridoid Glycoside Precursors

The selection of a starting precursor for the synthesis of iridoid glycosides depends on various factors, including the target molecule, the synthetic strategy (chemical or biological), and the desired yield and purity. The following tables provide a comparative overview of the production and analysis of geraniol, 8-oxogeranial, loganin, and secologanin.

Table 1: Comparison of Yield and Purity of Iridoid Glycoside Precursors

PrecursorSource/MethodTypical YieldPurityReferences
Geraniol Steam Distillation (from Pelargonium graveolens)0.1 - 0.2% (w/w)Variable, requires further purification[8]
Supercritical CO2 Extraction (from P. graveolens)up to 2.53%Higher than steam distillation[9][10]
8-Hydroxygeraniol Chemical Synthesis (from geranyl acetate)64% (oxidation step), 83% (hydrolysis step)>97%[2][11]
Loganin Extraction (from Strychnos nux-vomica fruits)0.56g from 100g of pulpHigh after recrystallization[12]
HSCCC Purification (from Fructus corni)11.5 mg from 50 mg of sample98.6%[13][14]
Secologanin Extraction (from Lonicera japonica)--[15]
In vitro conversion from loganin--[16]

Table 2: Comparison of Analytical Methods for Iridoid Glycoside Precursors

PrecursorAnalytical MethodKey ParametersReferences
Geraniol HPLCC18 column, MeCN/water/phosphoric acid mobile phase.[17]
GC-MSTG-5 SILMS column, He carrier gas, full MS scan.[18]
UPLC-MS/MSFor quantification of metabolites.[19]
8-Oxogeranial GC-MSDerivatization may be required for analysis.[20]
Loganin HPLCC18 column, gradient elution with methanol-water.[13][14]
LC-MS/MSMRM for sensitive and specific quantification.[16]
Secologanin HPLCC18 column, gradient elution.[21]
LC-MS/MSMRM for sensitive and specific quantification.[16]

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and analysis of the discussed iridoid glycoside precursors, based on established literature.

Protocol 1: Extraction of Geraniol from Pelargonium graveolens by Steam Distillation

Objective: To extract geraniol-rich essential oil from dried plant material.

Materials:

  • Dried and powdered Pelargonium graveolens leaves

  • Steam distillation apparatus

  • Separating funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Place 100 g of powdered P. graveolens leaves into the distillation flask.

  • Add distilled water to the flask to cover the plant material.

  • Set up the steam distillation apparatus and begin heating.

  • Collect the distillate, which will be a milky emulsion of essential oil and water.

  • Extract the essential oil from the distillate using a suitable organic solvent (e.g., diethyl ether or hexane) in a separating funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the essential oil.

  • The yield of essential oil is typically in the range of 0.1-0.2% (w/w).[8] Further purification by fractional distillation may be required to obtain pure geraniol.

Protocol 2: Chemical Synthesis of 8-Hydroxygeraniol from Geranyl Acetate

Objective: To synthesize 8-hydroxygeraniol, a precursor to 8-oxogeranial.

Materials:

  • Geranyl acetate

  • Selenium dioxide (SeO2)

  • tert-Butyl hydroperoxide

  • Dichloromethane (DCM)

  • Potassium carbonate (K2CO3)

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure: Step 1: Oxidation of Geranyl Acetate

  • To a solution of geranyl acetate in DCM, add SeO2 (catalytic amount) and tert-butyl hydroperoxide.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica gel to yield 8-hydroxygeranyl acetate (typically around 64% yield).[2]

Step 2: Hydrolysis to 8-Hydroxygeraniol

  • Dissolve the 8-hydroxygeranyl acetate in methanol.

  • Add K2CO3 and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction and remove the methanol under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 8-hydroxygeraniol (typically around 83% yield) with a purity of >97%.[2][11]

Protocol 3: Extraction and Purification of Loganin from Strychnos nux-vomica

Objective: To isolate and purify loganin from plant material.

Materials:

  • Pulp of Strychnos nux-vomica fruits

  • Methanol

  • Petroleum ether

  • Chloroform

  • Ethyl acetate

  • Ethanol

  • Soxhlet extractor

  • Separating funnel

Procedure:

  • Extract 100 g of the fruit pulp with methanol for 6 hours using a Soxhlet extractor.

  • Concentrate the methanolic extract and suspend it in water.

  • Partition the aqueous suspension successively with petroleum ether and chloroform to remove nonpolar compounds.

  • Extract the remaining aqueous layer with ethyl acetate.

  • Concentrate the ethyl acetate layer and precipitate crude loganin by adding petroleum ether.

  • Recrystallize the precipitate from ethanol to obtain pure loganin (yield of approximately 0.56 g).[12]

Protocol 4: HPLC Analysis of Loganin and Secologanin

Objective: To quantify loganin and secologanin in a sample.

Materials:

  • HPLC system with a UV or MS detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

  • Loganin and secologanin standards

Procedure:

  • Sample Preparation: Dissolve the sample containing loganin and/or secologanin in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic or acetic acid) is typically used. For example, a gradient from 10% to 90% methanol over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at a wavelength around 240 nm or MS detection for higher sensitivity and specificity.

  • Quantification: Prepare a calibration curve using standard solutions of loganin and secologanin of known concentrations. Inject the sample and standards into the HPLC system and determine the concentration of the analytes in the sample by comparing the peak areas with the calibration curve.[13][16]

Visualizing the Biosynthetic and Experimental Pathways

To better understand the relationships between the precursors and the experimental workflows, the following diagrams have been generated using Graphviz.

Iridoid_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Nepetalactol Nepetalactol (Iridoid Skeleton) Oxogeranial->Nepetalactol ISY Loganin Loganin Nepetalactol->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin SLS Alkaloids Terpenoid Indole Alkaloids Secologanin->Alkaloids STR Experimental_Workflow cluster_extraction Extraction & Synthesis cluster_purification Purification cluster_analysis Analysis Plant Plant Material Extraction Extraction (e.g., Steam Distillation) Plant->Extraction GeranylAcetate Geranyl Acetate Synthesis Chemical Synthesis GeranylAcetate->Synthesis CrudeExtract Crude Precursor Extraction->CrudeExtract Synthesis->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification PurePrecursor Pure Precursor Purification->PurePrecursor Analysis Analysis (HPLC, GC-MS) PurePrecursor->Analysis Data Quantitative Data (Yield, Purity) Analysis->Data

References

A Head-to-Head Comparison of 7-Deoxyloganic Acid Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of 7-deoxyloganic acid from plant sources, primarily from the flower buds of Lonicera japonica (Japanese Honeysuckle), is a critical first step in harnessing its therapeutic potential. While direct comparative studies on the extraction yields of this compound are limited in publicly available literature, a comprehensive analysis of extraction methods for other bioactive compounds from Lonicera japonica, such as chlorogenic acid and other iridoid glycosides, provides valuable insights into the most effective techniques. This guide offers a head-to-head comparison of prevalent extraction methodologies, supported by experimental data on related compounds, to inform the selection of an optimal extraction strategy.

The primary methods evaluated include conventional solvent extraction (maceration), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). Each method presents distinct advantages and disadvantages in terms of efficiency, solvent consumption, and preservation of thermolabile compounds.

Quantitative Data Summary

The following table summarizes the performance of different extraction methods on bioactive compounds from Lonicera japonica. While specific yield data for this compound is not provided in the cited studies, the yields of chlorogenic acid and total flavonoids, which are abundant in the same plant matrix, serve as a strong indicator of the overall extraction efficiency for polar and semi-polar compounds like this compound.

Extraction MethodKey ParametersTarget Compound(s)Yield/EfficiencyPlant MaterialSource
Water Extraction Not specifiedChlorogenic Acid11.28 mg/g DWFlower Buds[1]
Methanol Extraction Not specifiedChlorogenic Acid24.45 mg/g DWFlower Buds[1]
Ultrasound-Assisted Extraction (UAE) Ethanol Concentration: 64%, Liquid-Solid Ratio: 45 mL/g, Ultrasonic Power: 700 W, Time: 6 minTotal Polyphenols9.16 ± 0.19%Leaves[2][3]
Supercritical Fluid Extraction (SFE) Not specifiedNot specified for yieldExcellent for anti-inflammatory componentsFlower Buds[4]

Note: DW = Dry Weight. The data presented for UAE reflects the total polyphenol yield, which includes a variety of compounds. Methanol extraction shows a significantly higher yield for chlorogenic acid compared to water extraction, suggesting its superiority for extracting similar compounds from honeysuckle.[1]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.

Methanol Extraction (Maceration)

This conventional method serves as a baseline for comparison.

Protocol:

  • Preparation of Plant Material: Air-dry the flower buds of Lonicera japonica and grind them into a fine powder.

  • Extraction: Mix the powdered plant material with methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Maceration: Allow the mixture to stand at room temperature for 24 hours with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Evaporate the methanol from the filtrate under reduced pressure to obtain the crude extract.

  • Analysis: Re-dissolve a known amount of the crude extract in a suitable solvent for quantitative analysis by High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter processing times.

Protocol:

  • Preparation of Plant Material: Use dried and powdered leaves of Lonicera japonica.

  • Solvent Mixture: Prepare a 64% aqueous ethanol solution.

  • Extraction: Mix the powdered leaves with the ethanol solution at a liquid-to-solid ratio of 45 mL/g.

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate at a power of 700 W for 6 minutes.[2][3]

  • Filtration and Concentration: Follow the same filtration and concentration steps as described for methanol extraction.

  • Analysis: Prepare the extract for HPLC analysis as previously described.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its selectivity and the ability to produce solvent-free extracts.

Protocol:

  • Preparation of Plant Material: Use dried and ground flower buds of Lonicera japonica.

  • SFE System Setup: Load the powdered plant material into the extraction vessel of a supercritical fluid extractor.

  • Extraction Parameters: Pressurize the system with CO2 to supercritical conditions (specific temperature and pressure parameters need to be optimized for this compound, but are generally in the range of 40-60°C and 100-350 bar). A co-solvent such as ethanol may be added to enhance the extraction of more polar compounds.

  • Extraction: Pump the supercritical CO2 through the extraction vessel at a constant flow rate.

  • Separation: De-pressurize the fluid in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection and Analysis: Collect the precipitated extract and prepare it for HPLC analysis. While a specific protocol for this compound is not detailed in the search results, SFE has been shown to be effective for isolating bioactive components from L. japonica.[4]

Mandatory Visualizations

Biosynthesis of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound, a crucial intermediate in the formation of various iridoids and monoterpenoid indole alkaloids.[5][6][7][8]

This compound Biosynthesis Geraniol Geraniol Iridotrial Iridotrial Geraniol->Iridotrial DeoxyloganeticAcid 7-Deoxyloganetic Acid Iridotrial->DeoxyloganeticAcid Iridoid Oxidase (IO) DeoxyloganicAcid This compound DeoxyloganeticAcid->DeoxyloganicAcid LoganicAcid Loganic Acid DeoxyloganicAcid->LoganicAcid 7-DLH

Caption: Biosynthetic pathway leading to this compound.

Experimental Workflow for Extraction and Analysis

This diagram outlines the general workflow from plant material preparation to the final quantitative analysis of the extract.

Extraction Workflow PlantMaterial Plant Material (Lonicera japonica) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction Grinding->Extraction Maceration Maceration Extraction->Maceration UAE Ultrasound-Assisted Extraction Extraction->UAE SFE Supercritical Fluid Extraction Extraction->SFE Filtration Filtration Maceration->Filtration UAE->Filtration CrudeExtract Crude Extract SFE->CrudeExtract Concentration Solvent Evaporation Filtration->Concentration Concentration->CrudeExtract Analysis Quantitative Analysis (HPLC) CrudeExtract->Analysis

Caption: General experimental workflow for extraction and analysis.

References

Safety Operating Guide

Safe Disposal of 7-Deoxyloganic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 7-Deoxyloganic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with hazardous waste regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.

Immediate Safety Considerations

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with other organic acids, requires its classification as hazardous waste.[2][3][4] Under no circumstances should it be disposed of down the drain.[3][4]

  • Waste Collection:

    • Designate a specific, properly labeled hazardous waste container for this compound waste.[4] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, screw-top cap.[5] Do not use metal containers.[4][5]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3][4]

    • Collect all waste materials, including the pure compound, solutions, and any contaminated items such as pipette tips, gloves, and absorbent pads, in this designated container.

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure area, away from incompatible materials such as bases and oxidizing agents.[4][5]

    • Organic acid waste should be segregated from other types of chemical waste.[4]

    • The storage area should be cool, dry, and well-ventilated.

  • Disposal Procedure:

    • Do not attempt to neutralize this compound waste unless it is a specifically approved and documented laboratory procedure. Most organic acids are still toxic after neutralization.[5]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[3][4]

    • Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Hazard Data

The following table summarizes the known hazard classifications for this compound.

Hazard StatementGHS CodeDescription
Harmful if swallowedH302May cause harm if ingested.
Causes skin irritationH315Contact with skin may cause irritation.
Causes serious eye irritationH319Contact with eyes may cause severe
irritation.
May cause respiratory irritationH335Inhalation of dust or vapors may irritate
the respiratory tract.

Data sourced from a supplier's safety information.[1]

Experimental Protocol: Decontamination of Glassware

Following any experiment involving this compound, all glassware and equipment must be thoroughly decontaminated.

  • Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent, such as ethanol or acetone, in a chemical fume hood. Collect the rinse solvent as hazardous waste in your designated this compound waste container.

  • Washing: Wash the rinsed glassware with laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry completely or dry it in a drying oven.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Is appropriate PPE (gloves, goggles, lab coat) being worn? start->ppe handle Handle waste in a well-ventilated area (fume hood). ppe->handle Yes stop STOP! Obtain and wear proper PPE. ppe->stop No container Is there a designated, compatible, and labeled hazardous waste container? handle->container prepare_container Prepare and label a compatible hazardous waste container. container->prepare_container No collect Collect all 7-Deoxyloganic acid waste in the designated container. container->collect Yes prepare_container->collect storage Store the container in a secure, designated area, segregated from incompatible materials. collect->storage full Is the container full? storage->full full->storage No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full->contact_ehs Yes end End: Waste properly disposed of by EHS. contact_ehs->end stop->ppe

References

Personal protective equipment for handling 7-Deoxyloganic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 7-Deoxyloganic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Summary
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[2]. Additional specialized equipment is necessary depending on the specific laboratory procedures being performed.

Personal Protective Equipment (PPE) Specifications Primary Function Applications
Eye and Face Protection Safety glasses with side-shields (ANSI Z87.1 compliant) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard[2][3].Protects eyes and face from splashes, sprays, and droplets of hazardous materials.Required for all handling procedures. Use a face shield when handling bulk quantities or during reactions with a potential for splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). For prolonged contact or handling larger quantities, consider thicker, heavy-duty gloves or double-gloving[2][3].Prevents direct skin contact with the chemical, minimizing the risk of irritation or absorption.Required for all handling procedures. Change gloves immediately if contaminated.
Body Protection A flame-resistant lab coat is recommended. An apron made of chemical-resistant material can provide additional protection[3][4].Protects skin and personal clothing from spills and splashes.Required for all handling procedures.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is expected, a respirator may be necessary based on a formal risk assessment[5].Minimizes the inhalation of any dust, aerosols, or vapors.Recommended for all procedures. Mandatory when handling powders outside of a fume hood.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.Required in all laboratory areas.
Operational Plan: Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that a chemical fume hood is available and functioning correctly. Read and understand the Safety Data Sheet (SDS) for any other chemicals being used in the procedure. Locate the nearest eyewash station and safety shower.

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer :

    • Conduct all weighing and transfers of solid this compound within a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • When preparing solutions, add the acid to the solvent slowly.

  • During the Experiment :

    • Keep all containers with this compound closed when not in use.

    • Handle all solutions and reaction mixtures within the fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Experiment :

    • Clean all equipment and the work area thoroughly after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves[1][6].

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste.

  • Solid Waste : Collect in a designated, labeled hazardous waste container.

  • Liquid Waste : Collect in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials : Disposable items such as gloves, weighing paper, and paper towels that have come into contact with this compound should be placed in a designated solid hazardous waste container.

Follow all local, state, and federal regulations for hazardous waste disposal[6].

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start risk_assessment Risk Assessment prep_start->risk_assessment locate_safety Locate Safety Equipment risk_assessment->locate_safety don_ppe Don PPE locate_safety->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer & Prepare Solution weigh->transfer experiment Conduct Experiment transfer->experiment clean_area Clean Work Area experiment->clean_area dispose_waste Dispose of Hazardous Waste clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Deoxyloganic acid
Reactant of Route 2
7-Deoxyloganic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.